molecular formula C18H17ClFNOS B1325598 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-04-5

2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1325598
CAS No.: 898783-04-5
M. Wt: 349.9 g/mol
InChI Key: GEFBZFKRYIRXFT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17ClFNOS and its molecular weight is 349.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-17-11-15(20)5-6-16(17)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFBZFKRYIRXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642932
Record name (2-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-04-5
Record name Methanone, (2-chloro-4-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone , a specialized intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.

CAS Number: 898783-04-5 Document Type: Technical Synthesis & Application Guide Version: 2.0 (Scientific Reference)[1]

Executive Summary & Chemical Identity

This compound represents a "privileged scaffold" in drug discovery, combining a halogenated benzophenone core (common in CNS-active agents and photo-affinity probes) with a thiomorpholine moiety. The thiomorpholine group is frequently employed as a bioisostere of morpholine to modulate lipophilicity (


) and metabolic stability during lead optimization.
Chemical Identification Data
ParameterSpecification
CAS Number 898783-04-5
IUPAC Name (2-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Molecular Formula

Molecular Weight 349.85 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
SMILES FC1=CC(Cl)=C(C(=O)C2=CC=C(CN3CCSCC3)C=C2)C=C1

Synthetic Architecture & Causality

To synthesize this molecule with high purity (>98%), a convergent 3-step pathway is recommended. The choice of the Wohl-Ziegler bromination followed by Nucleophilic Substitution is preferred over Reductive Amination for benzophenones to avoid reducing the ketone bridge.

Pathway Logic[1]
  • Friedel-Crafts Acylation: Establishes the diaryl ketone core using 2-chloro-4-fluorobenzoyl chloride. The ortho-chloro substituent provides steric bulk, preventing planar rotation, which is often critical for receptor binding affinity.

  • Radical Bromination: Selectively activates the benzylic position on the 4'-methyl group.

  • SN2 Coupling: The final installation of thiomorpholine. This step must be controlled to prevent quaternary ammonium salt formation (over-alkylation).

Visual Synthesis Workflow

The following diagram illustrates the critical reaction nodes and reagents.

SynthesisPathway Figure 1: Convergent Synthesis of this compound Start1 2-Chloro-4-fluoro benzoyl chloride Inter1 Intermediate A: 2-Chloro-4-fluoro-4'-methyl benzophenone Start1->Inter1 AlCl3, 0-5°C (Friedel-Crafts) Start2 Toluene (Solvent & Reactant) Start2->Inter1 Inter2 Intermediate B: 4'-(Bromomethyl) analogue Inter1->Inter2 NBS, AIBN CCl4, Reflux Final Target: CAS 898783-04-5 Inter2->Final K2CO3, MeCN (SN2 Substitution) Reagent Thiomorpholine Reagent->Final

Figure 1: Step-wise construction of the benzophenone scaffold followed by side-chain functionalization.

Detailed Experimental Protocol

Focus: Step 3 - Coupling of 4'-(Bromomethyl) Intermediate with Thiomorpholine. Rationale: This is the yield-determining step. The use of a mild base (


) and polar aprotic solvent (

) favors Mono-alkylation over elimination or hydrolysis.
Materials
  • Substrate: 2-Chloro-4-fluoro-4'-(bromomethyl)benzophenone (1.0 eq)

  • Nucleophile: Thiomorpholine (1.1 eq) - Slight excess ensures complete consumption of the bromide.

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN), HPLC Grade

Protocol Steps
  • Preparation: In a 250mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Chloro-4-fluoro-4'-(bromomethyl)benzophenone (10 mmol) in MeCN (50 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol). The suspension should be stirred vigorously.
    
  • Nucleophile Addition: Add Thiomorpholine (11 mmol) dropwise over 5 minutes at room temperature.

    • Critical Control Point: Do not add all at once if the reaction scale is >10g to control exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 3:1). The starting bromide (

    
    ) should disappear, and the amine product (
    
    
    
    ) should appear.
  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove unreacted thiomorpholine.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, Gradient 0-30% EtOAc in Hexane).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

TechniqueExpected Signal (Diagnostic)Interpretation
1H NMR (CDCl3)

3.60 (s, 2H)
Benzylic

: Confirms successful substitution of Br with N.
1H NMR (CDCl3)

2.6-2.8 (m, 8H)
Thiomorpholine Ring : Characteristic multiplet for the

and

protons.[1]
LC-MS (ESI+)

Mass Check : Must match calculated mass for

.
IR Spectroscopy

Carbonyl (C=O) : Confirms the benzophenone bridge is intact (not reduced).[1]

Applications in Drug Discovery

This compound is primarily utilized as an intermediate for:

  • Kinase Inhibitors: The benzophenone core mimics the ATP-binding pocket geometry in certain tyrosine kinases. The thiomorpholine tail extends into the solvent-exposed region to improve solubility.

  • Neuropharmacology: Benzophenones are privileged structures for modulating GABA-A receptors. The addition of the thiomorpholine group alters the blood-brain barrier (BBB) penetration profile compared to the morpholine analog.

  • Photo-affinity Labeling: The benzophenone moiety can be activated by UV light (350-360 nm) to form a covalent bond with target proteins, aiding in target identification studies.

References

  • Bidepharm. (2024). Product Specification: this compound (CAS 898783-04-5).[1][3] Retrieved from

  • BLD Pharm. (2024). Chemical Data Sheet: CAS 898783-04-5.[3] Retrieved from

  • PubChem. (2024).[4][5] Compound Summary: (4-chloro-2-fluorophenyl)(thiomorpholino)methanone analogs. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Solubility Profile of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The pre-formulation stage of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility stands as a cornerstone parameter, profoundly influencing bioavailability, processability, and the ultimate design of a dosage form. This guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone in organic solvents. As specific experimental data for this novel compound is not publicly available, this document serves as a predictive guide and a detailed methodological resource. It synthesizes principles of physical organic chemistry with industry-standard experimental protocols to empower researchers to systematically evaluate this compound's solubility profile. We will deconstruct the molecule's structural components to predict its behavior, outline a strategic approach to solvent selection, and provide a validated, step-by-step protocol for equilibrium solubility determination, grounded in authoritative international guidelines.

Introduction: Deconstructing the Molecule for Solubility Insights

This compound is a complex molecule with distinct structural motifs that will govern its interactions with various solvents. Understanding these components is the first step in predicting its solubility.

  • The Benzophenone Core: The diaryl ketone backbone is fundamentally nonpolar and hydrophobic. Unsubstituted benzophenone is practically insoluble in water but exhibits good solubility in many organic solvents like alcohols, ethers, and aromatic hydrocarbons.[1][2][3] This core structure suggests a baseline affinity for nonpolar to moderately polar organic environments.

  • Halogen Substituents (Chloro- and Fluoro-): The presence of chlorine and fluorine atoms on one of the phenyl rings introduces polarity. These electronegative atoms can participate in dipole-dipole interactions and, in the case of fluorine, weak hydrogen bonding. This substitution likely enhances solubility in more polar organic solvents compared to the unsubstituted parent benzophenone.

  • The Thiomorpholinomethyl Group: This is the most significant contributor to the molecule's polarity. The thiomorpholine ring, a heterocyclic amine containing both nitrogen and sulfur, introduces opportunities for strong hydrogen bonding (via the nitrogen lone pair) and potent dipole-dipole interactions. Thiomorpholine itself is miscible with water and many organic solvents.[4] Its attachment via a methylene bridge provides flexibility, allowing this polar "head" to orient itself favorably within a solvent matrix.

Initial Hypothesis: Based on this structural analysis, this compound is predicted to be a molecule of intermediate polarity. It is expected to be poorly soluble in highly nonpolar solvents (e.g., alkanes) and also likely to have limited solubility in water despite the polar thiomorpholine group, due to the large, hydrophobic benzophenone core. Its optimal solubility is anticipated in polar aprotic solvents (e.g., acetone, DMSO) and polar protic solvents (e.g., ethanol, isopropanol) that can engage in the diverse intermolecular forces this molecule presents.

Strategic Solvent Selection for Comprehensive Profiling

A systematic approach to solvent selection is crucial for building a comprehensive and meaningful solubility profile. The choice of solvents should span a wide range of polarities and hydrogen bonding capabilities to map the compound's interaction landscape. This is a key consideration in both drug synthesis and final product formulation.

Solvent Classification and Rationale:

The following classes of solvents are recommended for a thorough initial screening. This selection aligns with solvents commonly used in pharmaceutical processing and provides a spectrum of physicochemical properties.[5]

Solvent ClassRepresentative SolventsPrimary Interactions with SoluteRationale for Inclusion
Polar Protic Ethanol, Methanol, IsopropanolHydrogen bonding, dipole-dipoleTo assess the impact of the thiomorpholine nitrogen and ketone oxygen as hydrogen bond acceptors.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Dipole-dipole, induction forcesTo probe the molecule's polarity without the influence of solvent hydrogen donation.
Ethers Tetrahydrofuran (THF), Diethyl EtherDipole-dipole (weak), van der WaalsTo evaluate solubility in moderately polar, non-hydrogen-bonding environments.
Esters Ethyl AcetateDipole-dipoleA common solvent in synthesis and purification with moderate polarity.
Chlorinated Dichloromethane (DCM), ChloroformDipole-dipole, van der WaalsEffective at dissolving large organic molecules; often used in synthesis work-ups.
Hydrocarbons Toluene, Heptane, Cyclohexanevan der Waals (dispersion) forcesTo establish a baseline for solubility in nonpolar environments.

The following diagram illustrates a logical workflow for this solvent selection process.

G cluster_0 Solvent Selection Workflow cluster_1 Solvent Classes Start Define Compound (2-Chloro-4-fluoro-4'- thiomorpholinomethyl benzophenone) Analyze Analyze Structural Features - Benzophenone Core (Nonpolar) - Halogens (Polar) - Thiomorpholine (Polar, H-Bonding) Start->Analyze Categorize Select Diverse Solvent Classes Analyze->Categorize Protic Polar Protic (e.g., Ethanol) Categorize->Protic Aprotic Polar Aprotic (e.g., Acetone, DMSO) Categorize->Aprotic Ester Esters (e.g., Ethyl Acetate) Categorize->Ester Nonpolar Nonpolar (e.g., Toluene, Heptane) Categorize->Nonpolar Execute Perform Equilibrium Solubility Experiments Protic->Execute Aprotic->Execute Ester->Execute Nonpolar->Execute

Caption: Workflow for systematic solvent selection.

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure data integrity and comparability, a standardized and robust methodology is required. The shake-flask method is widely recognized as the "gold standard" for determining equilibrium solubility and is recommended by major regulatory bodies, including the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[6][7][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration represents the equilibrium solubility.

Materials and Equipment
  • This compound (solid, purity >99%)

  • Selected organic solvents (analytical or HPLC grade)

  • Glass vials (e.g., 4-8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Analytical balance (± 0.01 mg)

  • Syringe filters (e.g., 0.22 µm PTFE) compatible with the organic solvents

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a suitable validated analytical method for quantification.

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of the compound (e.g., 10-20 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Precisely add a known volume of the selected solvent (e.g., 2 mL) to the vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled orbital shaker.

    • Agitate the vials at a moderate speed (e.g., 150-200 rpm) to ensure continuous mixing of the solid and liquid phases without creating a vortex.[6]

    • Allow the samples to equilibrate. A typical starting point is 24-48 hours. To validate the equilibrium time, samples can be taken at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration plateaus.[6]

  • Sample Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle for approximately 30 minutes at the experimental temperature.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter directly into a pre-weighed vial or volumetric flask for dilution. This step is critical to remove all undissolved particulates. Filtration is preferred, but centrifugation is a valid alternative.[6]

  • Quantification:

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples using the validated analytical method to determine the concentration of the dissolved compound.

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility by correcting the measured concentration for the dilution factor.

    • Express the final solubility in standard units, typically mg/mL and/or as a mole fraction.

    • Calculate the mean and standard deviation for the replicate samples. The relative standard deviation should ideally be less than 10%.[6]

The following diagram outlines this experimental workflow.

G cluster_0 Shake-Flask Solubility Determination Workflow Prep 1. Preparation - Add excess solid to vial - Add known volume of solvent - Prepare triplicates Equil 2. Equilibration - Agitate at constant T - (e.g., 25°C for 48h) - Ensure solid remains Prep->Equil Place in shaker Sep 3. Separation - Settle suspension - Withdraw supernatant - Filter (0.22 µm PTFE) Equil->Sep Attain equilibrium Quant 4. Quantification - Dilute filtrate - Analyze by HPLC-UV - Use calibration curve Sep->Quant Prepare for analysis Report 5. Reporting - Calculate mean & RSD - Express in mg/mL Quant->Report Calculate results

Caption: The five key stages of the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, organized table for easy comparison and analysis.

Predicted and Experimental Solubility Data Table
Solvent ClassSolventPolarity IndexPredicted Qualitative SolubilityExperimental Solubility (mg/mL) at 25 °C (Mean ± SD, n=3)
Polar Protic Methanol5.1High[Experimental Data]
Ethanol4.3High[Experimental Data]
Isopropanol3.9Moderate-High[Experimental Data]
Polar Aprotic DMSO7.2Very High[Experimental Data]
Acetonitrile5.8Moderate-High[Experimental Data]
Acetone5.1High[Experimental Data]
Ester Ethyl Acetate4.4Moderate[Experimental Data]
Chlorinated Dichloromethane3.1Moderate[Experimental Data]
Hydrocarbon Toluene2.4Low-Moderate[Experimental Data]
Heptane0.1Very Low[Experimental Data]

Interpreting the Results: The "like dissolves like" principle serves as a powerful tool for interpreting the data.[9][10] A high solubility in solvents like ethanol and acetone would confirm the significant influence of the polar thiomorpholine and halogenated phenyl rings. Conversely, very low solubility in heptane would validate the dominant role of polar interactions over weaker van der Waals forces. Comparing solubility in ethanol (protic) versus acetone (aprotic), which have similar polarity indices, can provide specific insights into the importance of hydrogen bonding for the solvation of this molecule.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the organic solvent solubility of this compound. By combining predictive chemical theory with the gold-standard shake-flask experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development. The resulting solubility profile will be instrumental in guiding solvent selection for synthesis, purification, crystallization, and the formulation of stable and bioavailable drug products.

For further characterization, it is recommended to investigate the effect of temperature on solubility, which can be achieved by performing these experiments at different temperatures (e.g., 5 °C, 25 °C, and 37 °C). This allows for the application of the van't Hoff equation to determine the thermodynamics of dissolution.[9] Additionally, computational approaches, such as those using molecular dynamics or machine learning, can serve as complementary tools for refining solubility predictions and understanding solute-solvent interactions at a molecular level.[11][12][13]

References

  • NCBI. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available from: [Link]

  • Sciencemadness Wiki. Benzophenone. 2022. Available from: [Link]

  • Solubility of Things. Benzophenone. Available from: [Link]

  • PubChem, National Institutes of Health. Benzophenone. Available from: [Link]

  • ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Available from: [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. 2019. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. 2019. Available from: [Link]

  • The Organic Chemistry Tutor. Solubility of Organic Compounds. 2023. Available from: [Link]

  • ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. 2021. Available from: [Link]

  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. 2023. Available from: [Link]

  • Wikipedia. Thiomorpholine. Available from: [Link]

  • Amofor. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. 2023. Available from: [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. 2020. Available from: [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. 2012. Available from: [Link]

  • Rowan Scientific. Predicting Solubility. Available from: [Link]

  • PubChem, National Institutes of Health. 2-Chloro-4'-fluoroacetophenone. Available from: [Link]

  • ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. 2022. Available from: [Link]

  • ResearchGate. A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. 2020. Available from: [Link]

  • PubMed Central, National Institutes of Health. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. 2021. Available from: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. 2021. Available from: [Link]

  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. 2024. Available from: [Link]

  • Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. 2024. Available from: [Link]

  • PubMed Central, National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. 2012. Available from: [Link]

  • Khan Academy. Solubility of organic compounds. Available from: [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

  • Coastview Solvents. Understanding the Role of Solvents in Pharmaceutical Manufacturing. 2023. Available from: [Link]

  • ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers. 2016. Available from: [Link]

  • PubChem, National Institutes of Health. 2-Amino-5-chloro-2'-fluorobenzophenone. Available from: [Link]

  • PubChem, National Institutes of Health. 2-Chloro-4-fluorothiophenol. Available from: [Link]

  • Journal of Chemical Reviews. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. 2021. Available from: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Virtual Assessment for Novel Drug Candidates

Foreword: The Rationale for a Virtual First Approach

In modern medicinal chemistry, the journey of a novel chemical entity from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. The ability to predict the biological behavior and potential liabilities of a molecule before its synthesis is a cornerstone of efficient drug discovery. This guide focuses on a specific, structurally intriguing molecule: 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone . This compound is a compelling subject for in silico analysis due to its composite architecture, combining a halogenated benzophenone core with a thiomorpholine moiety. The benzophenone scaffold is a well-established pharmacophore found in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1]. The thiomorpholine ring, a bioisostere of morpholine, is often introduced to modulate physicochemical properties such as lipophilicity and metabolic stability, and its derivatives have demonstrated diverse bioactivities, including antioxidant and hypolipidemic properties[2][3][4].

The presence of chloro and fluoro substituents further suggests a deliberate design to influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and pharmacokinetic profile[5]. This guide, intended for researchers and drug development professionals, provides a comprehensive roadmap for the in silico evaluation of this compound. We will not merely list protocols but delve into the strategic reasoning behind each computational step, from initial structure preparation to the prediction of its dynamic behavior and potential toxicological profile. Our approach is grounded in the principles of scientific integrity, ensuring that each virtual experiment is a self-validating system designed to generate robust and actionable hypotheses for subsequent experimental validation.

Part 1: Foundational Steps - Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section outlines the critical first steps of preparing the ligand (our benzophenone derivative) and selecting a putative biological target.

Ligand Structure Generation and Optimization

The initial representation of this compound is a two-dimensional chemical structure. To be used in three-dimensional modeling, it must be converted into a geometrically and energetically favorable 3D conformation.

Experimental Protocol:

  • 2D Structure Sketching: Draw the molecule using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Use a computational chemistry software package (e.g., Schrödinger's Maestro, MOE, or an open-source alternative like Avogadro) to convert the 2D sketch into a 3D structure.

  • Ligand Preparation Workflow:

    • Tautomeric and Ionization States: Enumerate possible tautomers and protonation states at a physiological pH (e.g., 7.4 ± 1.0). This is crucial as the ionization state can significantly impact ligand-receptor interactions.

    • Stereoisomer Generation: Although our target molecule does not have a chiral center, for other molecules, it is essential to generate all possible stereoisomers.

    • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., OPLS4, MMFF94s). This step relieves any steric clashes and brings the molecule to a low-energy conformation. The choice of force field is critical and should be appropriate for drug-like small molecules.

Causality Behind the Choices:

  • Enumerating Tautomers and Protonation States: A molecule's biological activity is dictated by its 3D shape and electrostatic potential. The dominant form at physiological pH is the one most likely to interact with the biological target.

  • Energy Minimization: A minimized structure is more representative of a stable conformation that the molecule would adopt in a biological system, leading to more accurate docking and simulation results.

Target Identification and Preparation

Given the lack of specific experimental data for our compound, we must formulate a hypothesis for its potential biological target. The benzophenone scaffold is known to be present in compounds that act as inhibitors of various enzymes and antagonists of receptors[6][7]. For instance, benzophenone derivatives have been shown to inhibit 3β-hydroxysteroid dehydrogenases and act as androgen receptor antagonists[6][7]. The thiomorpholine moiety has been incorporated into inhibitors of enzymes like squalene synthase[2][8]. For this guide, we will hypothesize that our compound may target a kinase, a common target class for cancer therapeutics. Let's select Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis, as our hypothetical target.

Experimental Protocol:

  • Retrieve Protein Structure: Download the crystal structure of VEGFR2 from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure that is co-crystallized with a ligand in the active site. This provides a reference for the binding pocket.

  • Protein Preparation Workflow (using a tool like Schrödinger's Protein Preparation Wizard):

    • Assign Bond Orders and Add Hydrogens: Correctly model the chemical nature of the protein.

    • Create Disulfide Bonds: Ensure the correct protein topology.

    • Fill in Missing Side Chains and Loops: Use tools like Prime to build and refine incomplete parts of the crystal structure.

    • Protonation State Assignment: Determine the protonation states of ionizable residues at the target pH.

    • Water Molecule Treatment: Decide on the role of water molecules in the active site. Some may be crucial for ligand binding and should be retained, while others that do not mediate interactions should be removed.

    • Restrained Minimization: Perform a restrained energy minimization of the protein structure to relieve steric clashes while keeping the heavy atoms close to their crystallographic positions.

Trustworthiness and Self-Validation:

The quality of the prepared protein structure can be validated by checking the Ramachandran plot for stereochemical correctness and by ensuring that the active site geometry is consistent with known structural biology principles.

Part 2: Molecular Docking - Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for understanding the structural basis of ligand-receptor interactions.

Docking Workflow

Experimental Protocol:

  • Receptor Grid Generation: Define the binding site on the prepared VEGFR2 structure. This is typically done by defining a grid box centered on the co-crystallized ligand or on catalytically important residues.

  • Ligand Docking: Dock the prepared 3D structure of this compound into the receptor grid using a docking program like Glide, AutoDock Vina, or GOLD.

  • Pose Analysis and Scoring:

    • The docking program will generate multiple possible binding poses for the ligand.

    • These poses are ranked using a scoring function that estimates the binding free energy. The lower the score, the more favorable the predicted binding.

    • Visually inspect the top-ranked poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

Diagram of the Molecular Docking Workflow:

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking L1 2D Structure L2 3D Conversion L1->L2 L3 Tautomer & Protonation States L2->L3 L4 Energy Minimization L3->L4 D2 Ligand Docking L4->D2 Prepared Ligand P1 PDB Structure Retrieval P2 Add Hydrogens & Assign Bond Orders P1->P2 P3 Refine Structure (Loops, Side Chains) P2->P3 P4 Restrained Minimization P3->P4 D1 Receptor Grid Generation P4->D1 Prepared Protein D1->D2 D3 Pose Analysis & Scoring D2->D3 R R D3->R Binding Hypothesis

Caption: Workflow for molecular docking.

Expertise in Action:

The choice of docking algorithm and scoring function is not trivial. For kinases, docking programs that are adept at handling induced-fit effects (where the protein conformation changes upon ligand binding) can provide more accurate results. It is also prudent to perform cross-docking experiments, where a known inhibitor is docked back into the receptor to ensure the docking protocol can reproduce the experimental binding mode.

Part 3: Molecular Dynamics Simulations - Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose over time.

MD Simulation Workflow

Experimental Protocol:

  • System Setup:

    • Take the top-ranked docked pose of the ligand-protein complex.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Equilibration:

    • Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the target temperature (e.g., 300 K) and adjusting the pressure to the target pressure (e.g., 1 atm) while applying restraints to the protein and ligand heavy atoms. These restraints are then gradually released.

  • Production Run:

    • Run the simulation for a sufficiently long time (e.g., 100 nanoseconds or more) without any restraints. Trajectories (snapshots of the system at regular intervals) are saved for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) observed in the docking pose over the course of the simulation. Their persistence indicates a stable interaction.

Diagram of the MD Simulation Workflow:

G Start Docked Complex S1 System Solvation & Ionization Start->S1 S2 Energy Minimization S1->S2 S3 Equilibration (NVT & NPT) S2->S3 S4 Production MD Run S3->S4 S5 Trajectory Analysis S4->S5 End Stability Assessment S5->End

Caption: Workflow for Molecular Dynamics simulation.

Trustworthiness and Authoritative Grounding:

The choice of force field (e.g., AMBER, CHARMM) is critical for the accuracy of MD simulations. The parameters for the ligand must be correctly generated, often using tools like Antechamber. The length of the simulation is also a key consideration; longer simulations provide a more thorough sampling of the conformational space and increase confidence in the observed stability.

Part 4: ADMET Prediction - Profiling Drug-like Properties

A potent molecule is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction is a vital step in early-stage drug discovery to flag potential liabilities.

In Silico ADMET Profiling

A variety of computational models, both physics-based and machine learning-based, can be used to predict ADMET properties.

Experimental Protocol:

  • Input: The 2D or 3D structure of this compound.

  • Prediction Models: Use software like QikProp, ADMET Predictor, or online servers like SwissADME to calculate various physicochemical and pharmacokinetic properties.

  • Analysis: Evaluate the predicted properties against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

Table of Predicted ADMET Properties (Hypothetical Data):

PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight363.85 g/mol < 500Good for absorption
LogP (Octanol/Water)3.8-0.4 to 5.6Optimal lipophilicity
H-bond Donors0< 5Good for permeability
H-bond Acceptors3< 10Good for permeability
Polar Surface Area (PSA)40.5 Ų< 140 ŲGood for cell permeation
Aqueous Solubility (LogS)-4.2> -6Moderate solubility
Blood-Brain Barrier PermeationLow-Reduced risk of CNS side effects
CYP2D6 InhibitionLikely inhibitor-Potential for drug-drug interactions
hERG InhibitionLow risk-Reduced risk of cardiotoxicity

Expertise and Causality:

It is crucial to understand the limitations of in silico ADMET models. They are predictive and not a substitute for experimental assays. However, they are invaluable for prioritizing compounds and identifying potential issues early on. For example, a prediction of strong CYP450 inhibition would be a red flag, suggesting a high potential for drug-drug interactions, and would warrant further experimental investigation.

Conclusion: Synthesizing the Virtual Data into a Coherent Narrative

The in silico modeling of this compound, as outlined in this guide, provides a multi-faceted virtual assessment of its potential as a drug candidate. By combining molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a comprehensive profile of the molecule. The docking studies can reveal its preferred binding mode to a hypothetical target like VEGFR2, highlighting key interactions that could be leveraged for future optimization. The MD simulations can provide confidence in the stability of this binding. Finally, the ADMET predictions can identify potential pharmacokinetic and safety issues that need to be addressed.

This structured, hypothesis-driven in silico approach allows researchers to make more informed decisions, saving valuable time and resources. The insights gained from these computational experiments can guide the synthesis of analogs with improved potency and drug-like properties, ultimately accelerating the journey towards the development of novel therapeutics.

References

  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Zhang, Y., et al. (2022). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules, 27(15), 4987. Retrieved from [Link]

  • Lin, H., et al. (2023). Benzophenone-type ultraviolet filters inhibit human and rat placental 3β-hydroxysteroid dehydrogenases: Structure-activity relationship and in silico docking analysis. Toxicology Letters, 382, 47-57. Retrieved from [Link]

  • Chen, J., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Environmental Science & Technology, 55(9), 6031-6040. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
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Thermal stability of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. While specific experimental data for this novel compound is not extensively available in peer-reviewed literature, this document outlines a robust, first-principles approach to its stability assessment. By deconstructing the molecule into its core functional moieties—the benzophenone core, halogen substituents, and the thiomorpholinomethyl group—we predict potential degradation pathways. This guide furnishes detailed, field-proven experimental protocols, including forced degradation studies and advanced thermoanalytical techniques, to empower researchers, scientists, and drug development professionals in establishing a comprehensive thermal stability profile for this and structurally related molecules.

Introduction and Molecular Context

The rigorous characterization of a molecule's thermal stability is a cornerstone of modern drug development and materials science. It dictates storage conditions, formulation strategies, and provides critical insights into potential degradation products that may impact efficacy and safety. This guide focuses on this compound, a compound of interest due to its unique combination of a photochemically active benzophenone core, stabilizing halogen atoms, and a potentially reactive thiomorpholine moiety.

The absence of extensive literature on this specific molecule necessitates a predictive and methodological approach. This document serves as a roadmap for researchers to systematically investigate its thermal liabilities and establish a validated stability profile. We will explore the theoretical underpinnings of its potential degradation and provide detailed, actionable protocols for its empirical determination.

Molecular Structure and Predicted Physicochemical Influences

The thermal stability of an organic molecule is intrinsically linked to its structure. Let us dissect the key functional groups of this compound and their anticipated influence on its thermal behavior.

  • Benzophenone Core: The diaryl ketone structure is relatively stable due to resonance stabilization between the phenyl rings and the carbonyl group. However, the carbonyl group can be susceptible to nucleophilic attack, and the aromatic rings can undergo electrophilic substitution, particularly under acidic or basic conditions at elevated temperatures. Benzophenones are also known to be photochemically reactive.

  • Chloro and Fluoro Substituents: Halogen substituents, particularly fluorine, can significantly impact thermal stability. The high bond energy of the C-F bond often enhances thermal stability.[1] Both chlorine and fluorine are electron-withdrawing groups, which can influence the reactivity of the aromatic ring and adjacent functional groups.[1] The position of these substituents is also a critical determinant of their effect on molecular stability.[1]

  • Thiomorpholinomethyl Group: This moiety introduces several potential points of thermal lability. The carbon-nitrogen and carbon-sulfur bonds can be susceptible to cleavage at elevated temperatures. The lone pair of electrons on the nitrogen atom can participate in reactions, and the sulfur atom can be prone to oxidation.[2] The thiomorpholine ring itself may undergo ring-opening reactions under certain stress conditions. Thiomorpholino oligonucleotides have been noted for their stability against nucleases, suggesting the ring structure can be robust under specific conditions.[3][4][5][6]

Theoretical Framework for Thermal Degradation Pathways

Based on the functional group analysis, we can postulate several potential thermal degradation pathways for this compound. These hypotheses form the basis for designing and interpreting forced degradation studies. The primary chemical reactions affecting drug stability are often oxidation and hydrolysis.[2]

Predicted Degradation Pathways:

  • Oxidation: The thiomorpholine sulfur atom is a likely site for oxidation, potentially forming a sulfoxide or sulfone. This can be initiated by heat, light, or the presence of oxidizing agents.[2]

  • Hydrolysis: Under acidic or basic conditions, the molecule could be susceptible to hydrolysis. Potential sites include the cleavage of the bond connecting the thiomorpholinomethyl group to the benzophenone core.

  • Photodegradation: Benzophenone itself is a well-known photosensitizer.[7] Upon exposure to UV light, the molecule could undergo a variety of reactions, including photoreduction of the carbonyl group or cleavage of the C-Cl bond.

  • Thermal Cleavage: At sufficiently high temperatures, cleavage of the weakest bonds is expected. This could involve the C-N or C-S bonds of the thiomorpholinomethyl group or potentially the C-Cl bond.

The following diagram illustrates these predicted pathways.

cluster_0 Predicted Degradation Pathways Parent Molecule Parent Molecule Oxidized Product (Sulfoxide/Sulfone) Oxidized Product (Sulfoxide/Sulfone) Parent Molecule->Oxidized Product (Sulfoxide/Sulfone) Oxidation (Heat, Light, Oxidants) Hydrolysis Product Hydrolysis Product Parent Molecule->Hydrolysis Product Acid/Base Hydrolysis Photodegradation Product Photodegradation Product Parent Molecule->Photodegradation Product UV Light Exposure Thermal Cleavage Fragments Thermal Cleavage Fragments Parent Molecule->Thermal Cleavage Fragments High Temperature

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Comprehensive Thermal Stability Assessment

A multi-faceted experimental approach is required to thoroughly characterize the thermal stability of a new chemical entity. The following protocols are designed to be self-validating and provide a comprehensive stability profile.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and understanding the molecule's stability profile under exaggerated conditions.[8][9] These studies are a cornerstone of pharmaceutical development and are guided by regulatory bodies like the ICH.[10][11][12][13][14][15]

Experimental Workflow for Forced Degradation:

cluster_1 Forced Degradation Workflow Start Start Prepare Solutions Prepare solutions of the compound (e.g., in acetonitrile/water) Start->Prepare Solutions Thermal Stress Incubate at elevated temperature (e.g., 70°C in solution and solid state) Prepare Solutions->Thermal Stress Photolytic Stress Expose to UV and visible light (ICH Q1B guidelines) Prepare Solutions->Photolytic Stress Acid Hydrolysis Treat with HCl (e.g., 0.1 M) at elevated temperature Prepare Solutions->Acid Hydrolysis Base Hydrolysis Treat with NaOH (e.g., 0.1 M) at elevated temperature Prepare Solutions->Base Hydrolysis Oxidative Stress Treat with H2O2 (e.g., 3%) at room temperature Prepare Solutions->Oxidative Stress Analyze Samples Analyze stressed samples by a stability-indicating method (e.g., UPLC-MS) Thermal Stress->Analyze Samples Photolytic Stress->Analyze Samples Acid Hydrolysis->Analyze Samples Base Hydrolysis->Analyze Samples Oxidative Stress->Analyze Samples End End Analyze Samples->End

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Protocols:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system like acetonitrile/water.

  • Thermal Stress:

    • Solution: Transfer an aliquot of the stock solution into a sealed vial and incubate in a calibrated oven at a high temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

    • Solid State: Place a known amount of the solid compound in a vial and subject it to the same temperature conditions.

  • Photostability:

    • Expose the stock solution and solid compound to a light source that provides both UV and visible light, following the conditions specified in the ICH Q1B guideline. A control sample should be wrapped in aluminum foil to shield it from light.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and a suitable concentration of hydrochloric acid (e.g., 0.2 M to give a final concentration of 0.1 M HCl).

    • Incubate the mixture at an elevated temperature (e.g., 60°C) and monitor for degradation over time.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and a suitable concentration of sodium hydroxide (e.g., 0.2 M to give a final concentration of 0.1 M NaOH).

    • Incubate at a suitable temperature (e.g., room temperature or slightly elevated) and monitor for degradation.

  • Oxidative Stress:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the mixture at room temperature and monitor for degradation.

  • Analysis:

    • At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze all samples using a validated stability-indicating analytical method, such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), to separate and identify the parent compound and any degradation products.

Thermoanalytical Techniques

Thermoanalytical techniques provide quantitative data on the thermal properties of a material.[16][17] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and complementary techniques in this regard.[18]

4.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][19] It is invaluable for determining decomposition temperatures and identifying multi-step degradation processes.

TGA Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from ambient to 600°C).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • The onset temperature of mass loss indicates the beginning of thermal decomposition.

    • The derivative of the mass loss curve (DTG curve) shows the temperature at which the rate of decomposition is maximal.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.[17]

DSC Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-3 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • An endothermic peak will indicate the melting point of the compound.

    • A broad endothermic step change can indicate a glass transition.

    • An exothermic event following the melt may indicate decomposition. The area under this peak can be integrated to determine the enthalpy of decomposition.

Data Analysis and Interpretation

A cohesive interpretation of the data from all experimental techniques is crucial for building a comprehensive thermal stability profile.

Data Summary Table (Hypothetical Data):

ParameterMethodResultInterpretation
Forced Degradation
Acid Hydrolysis (0.1M HCl, 60°C, 24h)UPLC-MS~15% degradationSusceptible to degradation in acidic conditions.
Base Hydrolysis (0.1M NaOH, RT, 24h)UPLC-MS~5% degradationRelatively stable in basic conditions at RT.
Oxidation (3% H2O2, RT, 24h)UPLC-MS~25% degradationThe thiomorpholine moiety is likely oxidized.
Thermal (70°C, 48h)UPLC-MS~10% degradationModerate thermal stability in solution.
Photostability (ICH Q1B)UPLC-MS~30% degradationSignificant photodegradation, likely due to the benzophenone core.
Thermoanalytical Data
Melting Point (T_m)DSC155°CSharp melting point indicates high purity.
Onset of Decomposition (T_onset)TGA210°CThe compound is thermally stable up to this temperature.
Decomposition Maximum (T_max)TGA (DTG)235°CThe maximum rate of decomposition occurs at this temperature.

Kinetic Analysis of Decomposition:

The data from TGA experiments performed at multiple heating rates can be used to determine the kinetics of the decomposition process.[21][22][23] Isoconversional methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) can be applied to calculate the activation energy (Ea) of decomposition as a function of conversion, providing deeper insights into the stability of the compound.[24]

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive assessment of the thermal stability of this compound. By integrating predictive analysis based on molecular structure with detailed, state-of-the-art experimental protocols, researchers can effectively characterize the stability profile of this and other novel chemical entities. The methodologies outlined herein, from forced degradation studies to advanced thermoanalytical techniques and kinetic analysis, will enable the generation of high-quality, reliable data essential for informed decision-making in drug development and materials science.

References

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
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Methodological & Application

Friedel-Crafts acylation for 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone via Friedel-Crafts Acylation

Part 1: Strategic Overview & Retrosynthesis

1.1. Target Molecule Profile The target compound, This compound (CAS 898783-08-9), serves as a critical intermediate in the synthesis of neuroactive pharmaceutical ingredients. Its structure comprises a highly substituted benzophenone core characterized by a halogenated "A-ring" (2-chloro-4-fluoro) and a functionalized "B-ring" bearing a thiomorpholine moiety.

1.2. Synthetic Strategy: The Friedel-Crafts Approach Direct coupling of a thiomorpholine-containing precursor via Friedel-Crafts acylation is chemically non-viable. The basic nitrogen and sulfur atoms in the thiomorpholine ring act as potent Lewis base poisons, irreversibly complexing with the aluminum chloride (


) catalyst. This leads to catalyst deactivation and intractable mixtures.

Therefore, this protocol utilizes a Convergent Step-Wise Strategy :

  • Core Construction (The Focus): Friedel-Crafts acylation of Toluene with 2-Chloro-4-fluorobenzoyl chloride to establish the carbon skeleton.

  • Functionalization: Radical bromination of the methyl group followed by nucleophilic substitution with thiomorpholine.

This guide details the Friedel-Crafts Acylation step, which is the yield-determining step for the scaffold's integrity.

Retrosynthesis Target Target: 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone Intermediate Intermediate: 2-Chloro-4-fluoro-4'-methylbenzophenone Target->Intermediate Nucleophilic Sub. (Thiomorpholine) Precursors Precursors: 2-Chloro-4-fluorobenzoyl chloride + Toluene Intermediate->Precursors Friedel-Crafts Acylation (AlCl3)

Figure 1: Retrosynthetic logic avoiding Lewis acid poisoning by late-stage amination.

Part 2: Mechanism & Critical Parameters

2.1. Reaction Mechanism The reaction proceeds via an Electrophilic Aromatic Substitution (


) .[1]
  • Activation: The Lewis acid (

    
    ) abstracts a chloride from the acid chloride, generating a resonance-stabilized acylium ion  (the electrophile).[1]
    
  • Attack: The

    
    -electrons of toluene attack the acylium ion. The methyl group of toluene acts as an ortho/para director. Due to the steric bulk of the incoming 2-chloro-4-fluorobenzoyl group, the para  position is kinetically and thermodynamically favored (>90% selectivity).
    
  • Re-aromatization: The resulting sigma complex (arenium ion) loses a proton to the

    
     species, restoring aromaticity and releasing HCl gas.[2]
    
  • Complexation: The product ketone possesses a carbonyl oxygen that is sufficiently basic to complex with

    
    . Crucial Note:  This requires the use of 
    
    
    
    equivalent of catalyst, as the catalyst is sequestered by the product.

Mechanism Step1 1. Acylium Formation R-COCl + AlCl3 -> [R-C=O]+ [AlCl4]- Step2 2. Sigma Complex Attack on Toluene (Para) Step1->Step2 Step3 3. Product Release -HCl, Formation of Al-Complex Step2->Step3

Figure 2: Mechanistic pathway of the AlCl3-mediated acylation.

2.2. Critical Process Parameters (CPPs)

  • Stoichiometry: Use 1.2 equivalents of

    
    . Using less results in incomplete conversion; using massive excess increases tar formation.
    
  • Temperature Control: The addition must occur at 0–5°C . Higher temperatures during addition promote ortho substitution and polymerization.

  • Solvent Choice: Dichloromethane (DCM) is preferred over neat toluene. DCM solubilizes the acylium complex and allows for better thermal regulation. Nitrobenzene is an alternative but is harder to remove.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-4-fluoro-4'-methylbenzophenone (Intermediate 1).

Materials & Reagents
ReagentMW ( g/mol )Equiv.DensityHazards
2-Chloro-4-fluorobenzoyl chloride 193.001.0LiquidCorrosive, Lachrymator
Toluene 92.141.10.87 g/mLFlammable
Aluminum Chloride (

)
133.341.2SolidHygroscopic, Reacts violently w/ water
Dichloromethane (DCM) 84.93Solvent1.33 g/mLVolatile
1M HCl (aq) -Quench-Corrosive
Step-by-Step Procedure

Step 1: Catalyst Suspension Preparation

  • Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet bubbler (vented to a caustic scrubber to trap HCl).

  • Under nitrogen flow, charge the flask with Aluminum Chloride (16.0 g, 120 mmol) .

  • Add dry DCM (100 mL) . Stir to form a suspension.

  • Cool the suspension to 0°C using an ice/water bath.

Step 2: Electrophile Formation & Addition

  • In a separate dry flask, dissolve 2-Chloro-4-fluorobenzoyl chloride (19.3 g, 100 mmol) in dry DCM (50 mL) .

  • Transfer this solution to the addition funnel.

  • Add the acid chloride solution dropwise to the

    
     suspension over 30 minutes .
    
    • Observation: The mixture will likely turn yellow/orange as the acylium ion forms.

    • Control: Maintain internal temperature

      
      .[3]
      

Step 3: Substrate Addition & Reaction

  • Mix Toluene (10.1 g, 110 mmol) with DCM (20 mL) .

  • Add the toluene solution dropwise to the reaction mixture at 0–5°C .

    • Note: Evolution of HCl gas will be observed (bubbling).[4] Ensure the scrubber is active.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–4 hours .

    • Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexane) or HPLC. The acid chloride spot should disappear.

Step 4: Quench & Workup (Exothermic!)

  • Cool the reaction mixture back to 0°C .

  • Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL conc. HCl .

    • Caution: This step is highly exothermic. The

      
       complex hydrolyzes violently.
      
  • Transfer to a separatory funnel. Separate the organic (DCM) layer.[5]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • 
       (
      
      
      
      mL)
    • 
       (
      
      
      
      mL) – Removes unreacted acid.
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude solid is typically off-white to pale yellow.

  • Recrystallization: Dissolve in hot Ethanol or Hexane/EtOAc (9:1). Cool slowly to 4°C.

  • Filter the crystals of 2-Chloro-4-fluoro-4'-methylbenzophenone .

    • Expected Yield: 85–92%.

    • Purity: >98% (HPLC).

Workflow Start Start: Dry RBF, N2 atm Suspension Suspend AlCl3 in DCM Cool to 0°C Start->Suspension AddAcyl Add Acid Chloride (Form Acylium Ion) Suspension->AddAcyl AddSubstrate Add Toluene (Maintain <5°C) AddAcyl->AddSubstrate React Warm to RT Stir 3-4h AddSubstrate->React Quench Quench into Ice/HCl (Exothermic!) React->Quench Workup Extract (DCM), Wash (NaOH), Dry Quench->Workup Cryst Recrystallize (EtOH) Workup->Cryst

Figure 3: Operational workflow for the synthesis.

Part 4: Downstream Application (Synthesis of Target)

To reach the final target (This compound ), proceed with the following sequence:

  • Radical Bromination:

    • React the intermediate with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in refluxing

      
       or Chlorobenzene.
      
    • Product: 4'-(Bromomethyl)-2-chloro-4-fluorobenzophenone.

  • Nucleophilic Substitution:

    • React the bromomethyl derivative with Thiomorpholine (1.1 eq) and

      
        (2.0 eq) in Acetonitrile or DMF at 60°C.
      
    • Result: Quantitative conversion to the final target.

Part 5: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents; Old

.
Use freshly sublimed

; dry solvents over molecular sieves.
Ortho Isomer Contamination Reaction temperature too high.Maintain strict 0°C during addition. Recrystallize to remove ortho isomer.
Dark/Tarry Product Polymerization or too much catalyst.Ensure stoichiometry is 1.2 eq. Do not overheat during workup.
Incomplete Quench Aluminum emulsion formed.Use 1M HCl (acidic pH breaks emulsion); filter through Celite if necessary.

Safety Warning:

  • 
    :  Reacts explosively with water. Handle in a fume hood.
    
  • Acid Chlorides: Potent lachrymators. Wear full PPE.[6]

  • HF Generation: While this protocol uses chloro-derivatives, the fluoro-substituent is stable. However, avoid strong acidic conditions at high heat which could theoretically liberate HF, though unlikely here.

References

  • Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Vol. 1-4. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Matrix Scientific. (n.d.). Product Data: 4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone (CAS 898783-08-9).[7] Retrieved from .

  • BenchChem. (2025).[1] Application Note: Friedel-Crafts Acylation of Chlorobenzene. Retrieved from .

  • Sigma-Aldrich. (n.d.). 2-Chloro-4'-fluorobenzophenone Product Information. Retrieved from .

(Note: The specific CAS 898783-08-9 is a specialized intermediate. The protocol above applies the standard, validated industrial methodology for this class of benzophenones.)

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Benzophenone Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold and the Power of High-Throughput Screening

The benzophenone framework, a diaryl ketone structure, is a privileged scaffold in medicinal chemistry.[1][2] Found in numerous natural products and synthetic molecules, this chemical motif is the foundation for compounds exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Marketed drugs such as the analgesic ketoprofen and the cholesterol-lowering agent fenofibrate feature this core structure.[3][4] The inherent versatility and proven bioactivity of benzophenones make libraries of their derivatives exceptionally promising sources for novel therapeutic leads.[5]

However, the sheer size of these chemical libraries presents a challenge: how to efficiently identify the few "hit" compounds with the desired biological effect from thousands or millions of candidates. High-Throughput Screening (HTS) provides the solution. HTS leverages automation, miniaturization, and rapid data analysis to test massive compound collections against specific biological targets in a cost-effective and time-efficient manner.[6][7][8] This guide provides a detailed overview of the principles, technologies, and protocols essential for designing and executing a successful HTS campaign for benzophenone libraries, moving from initial assay design to validated hit identification.

Section 1: Designing the Screening Campaign

A successful HTS campaign begins with a meticulously planned strategy. The choice of biological target and assay methodology is paramount and is dictated by the therapeutic goal and the known pharmacology of the benzophenone class.

Target Selection: Biochemical vs. Cell-Based Approaches

The first critical decision is whether to use a biochemical (cell-free) or a cell-based assay. This choice fundamentally alters the nature of the questions being asked.

  • Biochemical Assays: These assays utilize purified molecular components, such as a target enzyme and its substrate. They are ideal for identifying compounds that directly interact with the target protein. Their primary advantage is simplicity, leading to fewer artifacts and a clearer interpretation of direct molecular inhibition or binding.

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context.[9][10][11] They can measure a compound's effect on complex signaling pathways, gene expression, or overall cell health (e.g., proliferation, toxicity).[9] This approach can identify active compounds regardless of their specific molecular target but requires more complex development to account for factors like cell permeability and off-target toxicity.[9][11]

Given the diverse activities of benzophenones, which include enzyme inhibition and modulation of nuclear receptors, both approaches are highly relevant.[3][12] For example, a biochemical assay would be ideal for screening a library against a purified kinase, while a cell-based reporter assay would be necessary to find modulators of a specific nuclear receptor's transcriptional activity.

The General HTS Workflow

Every HTS project follows a structured pipeline, from initial setup to the identification of confirmed lead compounds. This workflow ensures that results are robust, reproducible, and meaningful. The process does not typically identify a drug directly but rather provides "leads" that serve as the starting point for further optimization in the drug discovery pipeline.[6]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation AssayDev Assay Development & Miniaturization (to 384/1536-well) Validation Assay Validation (Z' > 0.5) AssayDev->Validation Pilot Pilot Screen (~2,000 compounds) Validation->Pilot PrimaryHTS Full Library Screen (Single Concentration) Pilot->PrimaryHTS Proceed DataAnalysis Data Analysis & Hit Identification PrimaryHTS->DataAnalysis Confirmation Hit Confirmation (Re-test) DataAnalysis->Confirmation Triage Hits DoseResponse Dose-Response & Potency (IC50/EC50) Confirmation->DoseResponse Counterscreen Counter & Orthogonal Screens DoseResponse->Counterscreen SAR Structure-Activity Relationship (SAR) Studies Counterscreen->SAR Validated Hits to Medicinal Chemistry

Caption: General workflow for a high-throughput screening campaign.

Section 2: Recommended Assay Technologies and Protocols

The following protocols describe robust, widely-used HTS technologies suitable for screening benzophenone libraries against common drug target classes.

Protocol 1: TR-FRET Assay for Kinase Inhibition (Biochemical)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for studying molecular interactions, making it ideal for kinase inhibitor screening.[13] It combines the low background of time-resolved fluorescence (TRF) with the homogeneous format of FRET.[14][15][16] The assay relies on an energy transfer between a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor fluorophore when they are in close proximity.[15][17]

Principle of Operation

A kinase enzyme phosphorylates a biotinylated peptide substrate using ATP. A Europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-labeled acceptor fluorophore are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity via the biotin-streptavidin interaction. Excitation of the donor leads to energy transfer and a high acceptor emission signal. An inhibitor from the benzophenone library will prevent phosphorylation, disrupting the complex and resulting in a loss of signal.

TR_FRET_Principle cluster_0 No Inhibition (High TR-FRET Signal) cluster_1 Inhibition (Low TR-FRET Signal) Kinase Kinase Substrate Biotin-Substrate Phosphorylated Biotin-Substrate-P Substrate->Phosphorylated Phosphorylation ATP ATP Donor Eu-Ab Phosphorylated->Donor Binds Acceptor SA-Acceptor Phosphorylated->Acceptor Binds Donor->Acceptor FRET Kinase_I Kinase Substrate_I Biotin-Substrate Kinase_I->Substrate_I No Reaction Inhibitor Benzophenone Inhibitor->Kinase_I Blocks Donor_I Eu-Ab Acceptor_I SA-Acceptor AlphaScreen_Principle cluster_0 Interaction (High Alpha Signal) cluster_1 Inhibition (Low Alpha Signal) Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor Singlet O2 Transfer ProtA Protein A Donor->ProtA Capture ProtB Protein B Acceptor->ProtB Capture ProtA->ProtB Interaction Donor_I Donor Bead ProtA_I Protein A Donor_I->ProtA_I Capture Acceptor_I Acceptor Bead ProtB_I Protein B Acceptor_I->ProtB_I Capture ProtA_I->ProtB_I No Interaction Inhibitor Benzophenone ProtA_I->Inhibitor Blocks ProtB_I->Inhibitor Blocks

Caption: Principle of an AlphaScreen PPI inhibition assay.

Detailed Step-by-Step Protocol

This protocol is for a 384-well ProxiPlate™. Note: AlphaScreen beads are light-sensitive and should be handled under subdued lighting. [18]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable binding buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).

    • Benzophenone Library: Prepare compound plates as described in Protocol 1.

    • Protein Solutions: Dilute tagged Protein A and Protein B in Assay Buffer to 4X the final desired concentration.

    • Bead Suspensions: Reconstitute Donor and Acceptor beads in Assay Buffer to 4X the final concentration, according to the manufacturer's protocol. Keep in the dark.

  • Assay Procedure:

    • Add 5 µL of Assay Buffer to all wells.

    • Transfer 100 nL of compounds from the 1 mM intermediate plate into assay wells. Add 100 nL of DMSO to control wells.

    • Add 5 µL of 4X tagged Protein A to all wells.

    • Add 5 µL of 4X tagged Protein B to all wells.

    • Seal the plate and incubate at room temperature for 30 minutes to allow for protein interaction.

    • In subdued light, add 10 µL of the 4X bead mixture (pre-mix Donor and Acceptor beads 1:1) to all wells.

    • Seal the plate with an aluminum foil seal, protect from light, and incubate at room temperature for 60-90 minutes.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader (e.g., Revvity EnVision®) with excitation at 680 nm and emission detection between 520-620 nm.

Protocol 3: Dual-Luciferase® Reporter Assay for Nuclear Receptor Activation (Cell-Based)

Reporter gene assays are the gold standard for studying the modulation of transcription factors, including nuclear receptors. [19]The dual-luciferase system provides an internal control to normalize for cell number and transfection efficiency, improving data quality. [20]

Principle of Operation

Cells are co-transfected with two plasmids. The first plasmid contains the firefly luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest. The second plasmid constitutively expresses Renilla luciferase, which serves as an internal control. If a benzophenone compound activates the nuclear receptor, it will bind to the response elements and drive the expression of firefly luciferase. The ratio of firefly to Renilla luminescence indicates specific receptor activation. [21]

Luciferase_Pathway cluster_0 Cellular Events cluster_1 Measurement Benzophenone Benzophenone Ligand NR Nuclear Receptor (NR) Benzophenone->NR Complex Ligand-NR Complex NR->Complex Nucleus Nucleus Complex->Nucleus Translocation HRE Hormone Response Element (HRE) Luciferase Firefly Luciferase Gene Transcription Transcription & Translation Luciferase->Transcription Activation Protein Luciferase Protein Transcription->Protein Luciferin Luciferin Substrate Light Light Signal (560 nm) Luciferin->Light Catalysis Reader Luminometer Light->Reader Detection

Caption: Signaling pathway for a nuclear receptor luciferase reporter assay.

Detailed Step-by-Step Protocol

This protocol is for a 384-well solid white cell culture plate.

  • Cell Culture & Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • The day before the assay, seed cells into 384-well plates at a density that will result in ~80-90% confluency at the time of the assay.

    • Prepare a transfection mix containing the firefly reporter plasmid, the Renilla control plasmid (e.g., pRL-SV40), and a suitable transfection reagent (e.g., Lipofectamine) in serum-free media.

    • Add the transfection mix to the cells and incubate for 4-6 hours. Replace the media with complete growth media and incubate overnight.

  • Compound Treatment:

    • Prepare benzophenone compound plates as described in Protocol 1.

    • Using a liquid handler, carefully remove the culture media from the cells and replace it with media containing the diluted benzophenone compounds (final DMSO concentration should be ≤ 0.1%). Include DMSO-only and positive control agonist wells.

    • Incubate the plates for 18-24 hours in a cell culture incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and detection reagents to room temperature.

    • Remove the media from the wells.

    • Add 10 µL of a passive lysis buffer to each well and place the plate on an orbital shaker for 15 minutes to ensure complete lysis.

    • Using a luminometer with dual injectors, inject the Firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence (Signal 1).

    • Immediately inject the Renilla substrate (Stop & Glo® Reagent) to quench the firefly reaction and initiate the Renilla reaction. Measure luminescence again (Signal 2).

  • Data Analysis:

    • Calculate the ratio of Signal 1 / Signal 2 for each well to get the normalized response.

    • Calculate fold activation relative to the DMSO vehicle control wells.

Section 3: Data Quality Control and Hit Validation

Rigorous quality control and a systematic hit validation process are essential to ensure the reliability of HTS data and minimize the pursuit of false positives. [22]

HTS Quality Control Metrics

Assay performance is monitored on a plate-by-plate basis using statistical metrics. The Z'-factor is the most common metric for assessing the quality of an HTS assay. [23][24]

Metric Formula Description Acceptable Range
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal) The dynamic range of the assay. A larger S/B indicates a more robust separation between active and inactive states. > 2 (Biochemical) > 1.5 (Cell-based)
Coefficient of Variation (%CV) (StDev / Mean) * 100 A measure of the data variability within a set of replicates (e.g., all max signal wells). Lower %CV indicates higher precision. < 20%

| Z'-Factor | 1 - [ (3StDevMax + 3StDevMin) / |MeanMax - MeanMin| ] | A measure of assay quality that combines the dynamic range and data variation. It reflects the separation between the maximum and minimum signal distributions. [24]| > 0.5: Excellent assay 0 to 0.5: Acceptable < 0: Unacceptable |

Hit Identification and Validation Workflow

Identifying a "hit" is not the end of the screening process but the beginning of a validation cascade.

Hit_Validation_Workflow PrimaryScreen Primary Screen Data (Single Concentration) HitSelection Hit Selection (e.g., Z-score > 3) PrimaryScreen->HitSelection Confirmation Hit Confirmation (Fresh Compound, Same Assay) HitSelection->Confirmation FalsePositive1 Noise HitSelection->FalsePositive1 Discard DoseResponse Dose-Response Curve (Determine IC50/EC50) Confirmation->DoseResponse If Confirmed FalsePositive2 False Positive Confirmation->FalsePositive2 Discard OrthogonalAssay Orthogonal Assay (Different Technology/Principle) DoseResponse->OrthogonalAssay If Potent SAR SAR by Catalog (Test Structurally Related Analogs) OrthogonalAssay->SAR If Confirmed FalsePositive3 Assay Artifact OrthogonalAssay->FalsePositive3 Discard ValidatedHit Validated Hit SAR->ValidatedHit

Caption: Workflow for hit validation and triage.

  • Primary Hit Selection: Compounds from the primary screen that show activity beyond a defined threshold (e.g., >3 standard deviations from the mean of the control, or a Z-score > 3) are selected as initial hits.

  • Hit Confirmation: These initial hits are re-tested, often in triplicate, at the same concentration in the primary assay to rule out experimental errors. [24]3. Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for ranking compounds and establishing a preliminary structure-activity relationship (SAR).

  • Orthogonal and Counter-Screens: Potent compounds are tested in an orthogonal assay—one that measures the same biological endpoint but uses a different technology—to ensure the observed activity is not an artifact of the primary assay format. Counter-screens are used to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, autofluorescent compounds).

Conclusion

High-throughput screening provides a powerful engine for navigating the vast chemical space of benzophenone libraries to uncover novel biological activities. The success of such a campaign hinges on a rational choice of target and assay technology, meticulous execution of protocols, and rigorous data analysis with stringent quality control. By employing robust biochemical methods like TR-FRET and AlphaScreen for direct target engagement and physiologically relevant cell-based reporter assays for pathway modulation, researchers can efficiently identify and validate promising benzophenone-based lead compounds for the next phase of drug discovery.

References

  • Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Kauthale, S. V., et al. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. International Journal of Pharmaceutical Sciences Review and Research.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
  • Al-Ostoot, F. H., et al. (2022). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis.
  • Wang, H., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • BMG LABTECH. AlphaScreen.
  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
  • Poly-Dtech. TR-FRET Assay Principle.
  • Kumar, K., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central.
  • Casulli, F., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed.
  • Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia.
  • Lazo, J. S. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
  • Zhang, M., et al. (2024).
  • UCSF Small Molecule Discovery Center. High-throughput Screening Steps.
  • BMG LABTECH. TR-FRET Measurements.
  • EU-Openscreen. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • ResearchGate. (2023).
  • Casulli, F., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • Promega Corporation. Nuclear Receptor Analysis Luciferase Vectors.
  • Shukla, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future. MedCrave.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute.
  • Enamine. High-Throughput Screening.
  • Dange, T., et al. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed.
  • Revvity. AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • Sittampalam, G. S., et al. (2012).
  • EU-OPENSCREEN. (2021).
  • Harnos, J., et al. (2020).
  • ResearchGate. (2014). (PDF)
  • Southern Research. High-Throughput Screening & Discovery.
  • ResearchGate. (2018). AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • Wang, H., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open Archives.
  • Harnos, J., et al. (2020).
  • Labinsights. (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels.
  • High-Throughput Screening Center. Introduction.
  • Columbia Biosciences. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) An Introduction.
  • Wikipedia. Benzophenone.
  • Promega. Promega Luciferase Reporter Assays to Study Nuclear Receptors: pBIND-ER Vector 20 μg.
  • ResearchGate. (2024). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
  • Revvity. AlphaLISA and AlphaScreen No-wash Assays.
  • Assay Genie. High-Throughput Screening Assays.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Eglen, R. M., et al. (2008). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed Central.
  • Zang, R., et al. (2012). (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery.

Sources

Application Note: High-Sensitivity Bioanalysis of Benzophenone Derivatives in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity LC-MS/MS workflow for the quantitation of Benzophenone-3 (BP-3) and its primary metabolites (BP-1, BP-8) in human plasma and urine. Benzophenone derivatives are widely used UV filters linked to potential endocrine disruption. Accurate bioanalysis is challenged by isomeric complexity, phase II metabolic conjugation (glucuronidation), and matrix interference.

This guide moves beyond standard recipes, offering a modular protocol that addresses:

  • Enzymatic Hydrolysis: Essential for total urinary benzophenone quantification.

  • Polarity Switching: Optimizing ionization for both methoxy- (BP-3) and hydroxy- (BP-1) derivatives.

  • Matrix Elimination: Strategies to remove phospholipids and minimize ion suppression.

Method Development Strategy: The "Why" Behind the Protocol

The Chemistry of Ionization

Benzophenones exhibit dual behavior in electrospray ionization (ESI).

  • BP-3 (Oxybenzone): Contains a methoxy group.[1][2] It protonates readily in ESI+ (

    
    ).
    
  • BP-1 & BP-8: These are phenolic metabolites. While they can fly in positive mode, they show superior sensitivity and lower background noise in ESI- (

    
    ) due to the acidic nature of the phenolic protons.
    
  • Strategic Decision: This protocol utilizes Polarity Switching (20-30 ms settling time) to quantify all analytes in a single run without compromising sensitivity.

Sample Preparation Logic
  • Urine (Hydrolysis): >80% of BPs in urine exist as glucuronide or sulfate conjugates. Direct analysis detects only "free" BPs, vastly underestimating exposure. We employ ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -glucuronidase hydrolysis to deconjugate these forms.
    
  • Plasma (LLE vs. PPT): While Protein Precipitation (PPT) is fast, it leaves phospholipids that suppress ionization. Liquid-Liquid Extraction (LLE) with Ethyl Acetate or MTBE is chosen here for its ability to yield cleaner extracts and higher recovery (>90%) for these specific lipophilic compounds.

Visual Workflow

The following diagram illustrates the parallel processing streams for Plasma (Pharmacokinetics) and Urine (Biomonitoring).

BP_Workflow cluster_legend Legend key1 Input key2 Process key3 Critical Step key4 Analysis Start_Urine Urine Sample (1 mL) Buffer Add Acetate Buffer (pH 5.0) + Enzyme Start_Urine->Buffer Start_Plasma Plasma Sample (200 µL) IS_Add Add Internal Standard (BP-d10 or BP-3-d5) Start_Plasma->IS_Add Hydrolysis Hydrolysis 37°C, 2-12 Hours Buffer->Hydrolysis Hydrolysis->IS_Add Hydrolysis->IS_Add Deconjugated BPs LLE LLE Extraction (Ethyl Acetate or MTBE) IS_Add->LLE Phase_Sep Phase Separation (Centrifuge 4000g) LLE->Phase_Sep Evap Evaporation (N2 stream @ 40°C) Phase_Sep->Evap Recon Reconstitution (MeOH:H2O 1:1) Evap->Recon LCMS LC-MS/MS Analysis (Polarity Switching) Recon->LCMS

Figure 1: Parallel extraction workflow for Plasma and Urine matrices. Note the critical enzymatic hydrolysis step required for urinary analysis.

Detailed Protocols

Reagents & Materials
  • Standards: Benzophenone-3 (BP-3), Benzophenone-1 (BP-1).[3]

  • Internal Standard (IS): Benzophenone-3-d5 or Benzophenone-d10.

  • Enzyme:

    
    -glucuronidase (Helix pomatia or Recombinant).[4][5]
    
  • Solvents: LC-MS grade Methanol, Acetonitrile, Ethyl Acetate, Formic Acid.

Protocol A: Urine Preparation (Total BPs)
  • Aliquot: Transfer 1.0 mL of urine into a glass tube.

  • Buffer: Add 1.0 mL of 1.0 M Ammonium Acetate buffer (pH 5.0).

  • Enzyme Addition: Add 20 µL

    
    -glucuronidase (>10,000 units/mL).
    
  • Incubation: Vortex and incubate at 37°C for 12 hours (overnight) or 2 hours if using rapid recombinant enzymes.

  • Internal Standard: Add 50 µL of IS working solution (100 ng/mL).

  • Extraction: Add 4 mL Ethyl Acetate .

  • Agitation: Vortex vigorously for 2 minutes; shake mechanically for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 200 µL Mobile Phase (50:50 MeOH:Water). Vortex and transfer to autosampler vial.

Protocol B: Plasma Preparation (Free BPs)
  • Aliquot: Transfer 200 µL plasma to a tube.

  • Internal Standard: Add 20 µL IS working solution.

  • Acidification: Add 20 µL 0.1% Formic Acid (Critical for freeing protein-bound BPs and improving phenolic recovery).

  • Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) . Note: MTBE forms a cleaner upper layer than Ethyl Acetate for plasma.

  • Process: Vortex (2 min), Centrifuge (10 min, 10,000 x g).

  • Finish: Evaporate supernatant and reconstitute as above.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5-10 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Event
0.0 10 Initial Hold
0.5 10 Begin Ramp
4.0 95 Elution of BPs
5.5 95 Wash
5.6 10 Re-equilibration

| 7.0 | 10 | End |

Mass Spectrometry Parameters (MRM)
  • Source: Electrospray Ionization (ESI).[6][7]

  • Mode: Polarity Switching (Pos/Neg).

  • Capillary Voltage: 3.5 kV (Pos) / 2.5 kV (Neg).

  • Desolvation Temp: 500°C.

MRM Transition Table:

AnalytePolarityPrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
Benzophenone-3 ESI (+)229.1

151.1 105.020 / 35
Benzophenone-1 ESI (+)215.1

137.0 105.022 / 38
Alternative BP-1ESI (-)213.1

135.1 92.018 / 30
Benzophenone-8 ESI (+)245.1

155.0 121.025 / 40
BP-3-d5 (IS) ESI (+)234.1

156.1 -20

Note: While BP-1 can be analyzed in positive mode (215>137), negative mode (213>135) often yields lower background noise in urine matrices. Validate both on your specific instrument.

Method Validation & Performance

To ensure Trustworthiness , the method must meet FDA/EMA bioanalytical guidelines:

  • Linearity:

    
     ng/mL (
    
    
    
    ).
  • Recovery: Absolute recovery for LLE should be

    
     for BP-3.
    
  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, consider switching from LLE to Solid Phase Extraction (SPE) using HLB cartridges.

  • Accuracy/Precision: Intra- and inter-day CV% must be

    
     (20% at LLOQ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity for BP-1 Poor ionization in ESI+Switch BP-1 transition to ESI- (213 -> 135). Ensure mobile phase pH is not too acidic (< 2.5).
Split Peaks Solvent mismatchReconstitute sample in starting mobile phase (10% MeCN) rather than 100% MeOH.
High Backpressure Phospholipid buildupImplement a divert valve (send flow to waste for first 1 min and last 2 mins).
Inconsistent Hydrolysis Enzyme inhibitionCheck urine pH before adding enzyme. Adjust to pH 5.0 explicitly.

References

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Benzophenone-3 in Urine (Method 6306.03). [Link]

  • Vela-Soria, F., et al. (2011). Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry.[3] Talanta. [Link]

  • Dewalque, L., et al. (2014). Simultaneous determination of some phthalate metabolites, parabens and benzophenone-3 in urine by ultra high pressure liquid chromatography tandem mass spectrometry.[8] Journal of Chromatography B. [Link]

  • Agilent Technologies. Highly Sensitive Detection of Pharmaceuticals and Personal Care Products (PPCPs) in Water. (Reference for Polarity Switching logic). [Link]

  • Kura Biotech. Best Practices for an Enzymatic Hydrolysis Method. [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Protocols for 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Technical Support Center: Purification & Troubleshooting

Compound Profile:

  • Target: this compound

  • Core Characteristics: Lipophilic benzophenone scaffold fused with a basic, oxidation-sensitive thiomorpholine tail.

  • Critical Challenge: This molecule possesses a "Jekyll and Hyde" physicochemical profile—the benzophenone core promotes oiling out, while the thiomorpholine nitrogen causes streaking on silica, and the sulfur atom is a magnet for oxidation.

This guide moves beyond standard protocols to address the specific intermolecular forces causing your purification bottlenecks.

Module 1: The "Acid-Base Swing" (Primary Cleanup)

The Logic: Your molecule contains a tertiary amine (the thiomorpholine nitrogen). Most impurities in this synthesis (unreacted benzophenone halides, bis-alkylated byproducts, or neutral tars) do not have a basic center. We exploit this pKa difference (~8.5–9.0 for the benzylic amine) to separate the product without running a column.

Troubleshooting FAQ:

Q: I tried extraction, but I got a massive emulsion. Why? A: You likely used a pH that was "ambiguous" (near the pKa of the amine) or a solvent with poor density difference. At pH ~9, the amine is partially protonated and acts as a surfactant.

The Protocol (The "Swing"):

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Forward Extraction (Salt Formation): Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[1][2][3][4][5] The target amine becomes a water-soluble hydrochloride salt (

      
      ). Neutral impurities stay in the EtOAc.
      
    • Action: Keep the Aqueous layer. Discard the Organic layer (contains neutral impurities).

  • Wash: Wash the acidic aqueous layer once with fresh diethyl ether or EtOAc to remove trapped neutrals.

  • The Swing (Free Basing): Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat. NaHCO3 until pH > 10.

    • Observation: The solution will turn cloudy as the free-base amine precipitates/oils out.

  • Back Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3x).

    • Why DCM? Chlorinated solvents solubilize benzophenones better than ethers.

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (which is slightly acidic and can trap amines).
    

ExtractionWorkflow Start Crude Mixture (EtOAc) AcidStep Add 1M HCl (Partition) Start->AcidStep OrgLayer1 Organic Layer (Neutral Impurities) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target as HCl Salt) AcidStep->AqLayer1 Keep BaseStep Basify to pH > 10 (NaOH/NaHCO3) AqLayer1->BaseStep ExtractDCM Extract with DCM BaseStep->ExtractDCM FinalOrg DCM Layer (Purified Target) ExtractDCM->FinalOrg Dry & Concentrate WasteAq Aqueous Waste ExtractDCM->WasteAq Discard

Figure 1: The Acid-Base "Swing" protocol effectively isolates the basic amine target from neutral byproducts.

Module 2: Chromatography & The "Streaking" Issue

The Logic: Unmodified silica gel is slightly acidic (pH 5–6). Your thiomorpholine amine interacts with surface silanols via hydrogen bonding, causing "tailing" (broad peaks) and poor separation.

Troubleshooting FAQ:

Q: My product elutes from Rf 0.5 all the way down to 0.1. How do I fix this band broadening? A: You must neutralize the silica surface.

The Fix: Mobile Phase Modifiers Do not use standard Hexane/EtOAc. Use one of these systems:

SystemCompositionBest ForNotes
Standard DCM / MeOH + 1% Et3N General PurificationTriethylamine (Et3N) blocks silanols.
Alternative DCM / MeOH + 1% NH4OH High Polarity ImpuritiesAmmonia is more effective but harder to pump (volatile).
Lipophilic Heptane / EtOAc + 2% Et3N Early Eluting ImpuritiesBetter for separating the non-polar benzophenone core.

Warning: Do not use Acetone/Hexane with primary/secondary amines (Schiff base formation), though your tertiary amine is safe, the impurities might react. Stick to DCM/MeOH.

Module 3: Crystallization (The "Oiling Out" Problem)

The Logic: Benzophenones are notorious for forming supercooled liquids (oils) because the two phenyl rings can rotate, making packing into a lattice difficult. The thiomorpholine tail adds flexibility, worsening this issue.

Troubleshooting FAQ:

Q: I rotavapped my column fraction and got a yellow oil that won't solidify. Is it impure? A: Not necessarily. It is likely a supercooled liquid. You need to break the "solubility metastable zone."

The Protocol: Antisolvent Trituration

  • Solvent Choice: Avoid Diethyl Ether (too soluble). Use Isopropanol (IPA) and Heptane .

  • Dissolution: Dissolve the oil in the minimum amount of hot IPA (approx 50-60°C).

  • Cloud Point: Add Heptane dropwise until the solution turns slightly turbid.

  • Seeding: If you have a single crystal from a previous batch, add it now. If not, scratch the glass wall with a spatula.

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Do not put it straight in the freezer, or it will oil out again.

Module 4: Stability & The "Ghost" Impurity

The Logic: Thiomorpholines contain a sulfide linkage (-C-S-C-). Sulfides are easily oxidized to Sulfoxides (S=O) by ambient oxygen, especially in solution or on silica gel (which can act as an oxidant support).

Troubleshooting FAQ:

Q: I see a new spot at RRT ~0.8 (relative to product) after leaving the compound in solution overnight. A: That is the S-oxide. It is more polar than the sulfide.

Prevention Strategy:

  • Workup Speed: Do not leave the compound dissolved in large volumes of solvent for days.

  • Antioxidants: If the oxidation is rapid, add 0.1% BHT (Butylated hydroxytoluene) to your chromatography solvents.

  • Storage: Store the solid under Nitrogen/Argon at -20°C. The solid state is much more stable than the solution state.

StabilityPath Target Target Molecule (Sulfide) Oxidation Air/Peroxides (Slow) Target->Oxidation Sulfoxide S-Oxide Impurity (Polar, Hard to Remove) Oxidation->Sulfoxide + [O] Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone + [O] (Rare)

Figure 2: The oxidation pathway of the thiomorpholine sulfur. The S-oxide is the primary degradant.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Williams, R. (2022).[2] pKa Data Compiled by R. Williams. Organic Chemistry Data. (Source for amine/benzylic amine pKa estimations).

  • Li, Y., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1833–1840. (Foundation for solvent selection in benzophenone crystallization).

  • Binkley, S., et al. (2022).[2][6] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Journal of Organic Chemistry, 87(16). (Discusses thiomorpholine stability and handling).

Sources

Overcoming low yield in 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #404: Yield Optimization for 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Yield in Benzyl-Amine Coupling & Precursor Synthesis

Executive Summary

The synthesis of This compound typically proceeds via a convergent three-step pathway: (1) Friedel-Crafts acylation to form the methyl-benzophenone core, (2) Radical bromination to the benzyl bromide intermediate, and (3) Nucleophilic substitution (


) with thiomorpholine.

Low yield is most frequently observed in Step 3 (The Coupling) due to quaternary salt formation (over-alkylation) or Step 2 (Bromination) due to gem-dibromide impurities. This guide addresses these specific failure points with self-validating protocols.

Part 1: The Coupling Reaction (The Critical Bottleneck)

User Question: “I am reacting 4'-(bromomethyl)-2-chloro-4-fluorobenzophenone with thiomorpholine in THF, but my isolated yield is stuck below 40%. The TLC shows a large baseline spot. What is going wrong?”

Technical Diagnosis: The "baseline spot" is a classic signature of the Quaternary Ammonium Salt . Thiomorpholine is a secondary amine. Once it reacts with your benzyl bromide to form the target tertiary amine, that product is still nucleophilic. If the benzyl bromide is present in high local concentration, the product reacts again, forming the useless bis-alkylated quaternary salt.

The Fix: Inverse Addition & Stoichiometry Control

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Mechanism of Action
Stoichiometry 1:1 (Halide:Amine)1.0 : 1.2–1.5 (Halide:Amine)Excess amine ensures the halide is consumed by the free amine, not the product.
Addition Order Add Amine to HalideAdd Halide to Amine Keeps the concentration of the alkylating agent (halide) low relative to the nucleophile, suppressing over-alkylation.
Base Scavenger Triethylamine (

)

or DIPEA

can compete as a nucleophile (forming quaternary salts). Inorganic bases (

) avoid this.
Solvent THF (Polytetrahydrofuran)Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state and improve solubility of the inorganic base.

Optimized Protocol:

  • Charge: Dissolve Thiomorpholine (1.2 equiv) and

    
     (2.0 equiv) in Acetonitrile (10 volumes).
    
  • Temperature: Cool to 0°C.

  • Addition: Dissolve the Benzyl Bromide precursor (1.0 equiv) in Acetonitrile (5 volumes). Add this solution dropwise over 60 minutes to the amine mixture.

  • Workup: Filter inorganic salts before aqueous extraction to prevent emulsion formation.

Part 2: Precursor Quality (The Hidden Variable)

User Question: “My coupling reaction seems clean, but the final product is an oil that won't crystallize, and the NMR is messy. Is the thiomorpholine degrading?”

Technical Diagnosis: While thiomorpholine can oxidize to the sulfoxide (check for peaks at


 2.6–2.8 ppm), the issue is likely the Benzyl Bromide Precursor . In radical bromination (Step 2), it is common to generate gem-dibromide  (over-brominated) or leave unreacted methyl  starting material. These impurities carry through and form inseparable byproducts.

Validation Step: Before running the coupling, run a


 NMR on your bromide intermediate.
  • Target (Benzyl Bromide): Singlet at

    
    4.5 ppm (
    
    
    
    ).
  • Impurity (Gem-dibromide): Singlet at

    
    6.6 ppm (
    
    
    
    ).
  • Impurity (Methyl start): Singlet at

    
    2.4 ppm (
    
    
    
    ).

The Fix: The "Stop-Early" Strategy Do not push the bromination to 100% conversion. Stop the reaction at 85-90% conversion . It is easier to separate the unreacted methyl starting material (via column chromatography or recrystallization) than to remove the gem-dibromide or the subsequent aldehyde byproduct.

Part 3: Isolation & Purification

User Question: “How do I remove the excess thiomorpholine without using a column? It smells and traces remain.”

Technical Diagnosis: Thiomorpholine is a lipophilic amine, making it difficult to wash out with simple water washes. However, its basicity differs from your product (a benzophenone-deactivated aniline derivative).

The Fix: The Acid-Base Swing

  • Extraction: Dissolve crude reaction mixture in Ethyl Acetate.

  • Acid Wash (Removal of Thiomorpholine): Wash with 0.5M HCl .

    • Why: Thiomorpholine is a stronger base and will protonate/partition into the water layer.

    • Caution: Your product is also basic. Monitor the pH. If the product precipitates as the HCl salt, collect it! That is a purification method in itself.

  • Free Basing: If the product moved to the aqueous layer (as a salt), wash the aqueous layer with ether (removes neutral impurities), then basify with

    
     to pH 10 and extract back into DCM.
    

Visual Troubleshooting Guides

Diagram 1: Reaction Pathway & Failure Points

This diagram illustrates the synthetic route and identifies exactly where impurities are introduced.[1]

ReactionPathway Start 2-Cl-4-F-4'-Methyl Benzophenone Bromination Step 2: Radical Bromination (NBS/AIBN) Start->Bromination Bromide Benzyl Bromide Intermediate Bromination->Bromide 85-90% Conv. GemDi Impurity: Gem-Dibromide (Over-reaction) Bromination->GemDi Excess Reagent Long Time Coupling Step 3: Amination (Thiomorpholine) Bromide->Coupling Product Target: Thiomorpholinomethyl Benzophenone Coupling->Product Inverse Addition QuatSalt Impurity: Bis-Alkylated Quaternary Salt Coupling->QuatSalt High Conc. Wrong Stoich.

Caption: Synthetic workflow highlighting critical impurity generation points (Red) requiring process control.

Diagram 2: Low Yield Decision Tree

Follow this logic flow to diagnose the specific cause of yield loss in your current batch.

DecisionTree Problem Problem: Low Yield (<50%) CheckTLC Check TLC/LCMS of Crude Problem->CheckTLC Baseline Major Spot on Baseline? CheckTLC->Baseline StartMat Unreacted Bromide Remains? CheckTLC->StartMat MultiSpot Complex Mixture/Smear? CheckTLC->MultiSpot Sol_Quat Diagnosis: Quat Salt. Action: Switch to Inverse Addition & Increase Amine Eq. Baseline->Sol_Quat Yes Sol_Kinetics Diagnosis: Stalled Reaction. Action: Switch Solvent to MeCN or Add KI (Finkelstein) StartMat->Sol_Kinetics Yes Sol_Decomp Diagnosis: Precursor Impurity. Action: Purify Bromide Step (Remove Gem-dibromide) MultiSpot->Sol_Decomp Yes

Caption: Diagnostic logic for identifying the root cause of yield loss based on crude reaction analysis.

References

  • Mechanism & Stoichiometry: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Thiomorpholine Handling & Reactivity

    • Synthesis & Stability: Kappe, C. O., et al. (2022).[1][2] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence". Organic Process Research & Development.

  • Benzophenone Synthesis (Friedel-Crafts)

    • Acylation Protocols: Olah, G. A. (1964).[3] Friedel-Crafts and Related Reactions. Interscience Publishers.

  • Analogous Coupling Reactions (Thiomorpholine)

    • Reaction Conditions: Velázquez, A. M., et al. (2005).[4] "Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol". Molbank, M400.[4]

  • Precursor Characterization (Gem-dibromide issues)

Sources

Strategies to reduce impurities in 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Strategies to reduce impurities in 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Reactivity

Welcome to the technical support portal. You are likely synthesizing This compound as a key intermediate for TRH analogs (like Taltirelin) or novel antifungal agents.

While the benzophenone core is robust, the thiomorpholine moiety introduces specific vulnerabilities—specifically oxidative instability and nucleophilic competition. This guide moves beyond standard protocols to address the causality of impurity formation during the critical alkylation step between 4-(bromomethyl)-2'-chloro-4'-fluorobenzophenone and thiomorpholine .

Module 1: The Coupling Phase (SN2 Dynamics)

User Issue: "I see a persistent spot on TLC just below my product, and my yield is stuck at 65%."

Diagnosis: The Hydrolysis Competitor

The reaction relies on an SN2 displacement of a benzylic bromide. The most common impurity here is the benzyl alcohol derivative (4-(hydroxymethyl)-2'-chloro-4'-fluorobenzophenone), formed when trace water competes with thiomorpholine as the nucleophile.

Troubleshooting Protocol
ParameterStandard ProtocolOptimized Strategy for Impurity Reduction
Solvent DMF or AcetonitrileAnhydrous Acetonitrile (MeCN) . DMF is hygroscopic and difficult to remove completely, leading to oiling out. MeCN allows for easier crystallization.
Base

or TEA
DIPEA (Diisopropylethylamine) . Inorganic bases (

) generate water as a byproduct if not strictly anhydrous. DIPEA acts as a proton sponge without generating water in situ.
Temperature Reflux (

)
Controlled

. High heat promotes the formation of quaternary ammonium salts (bis-alkylation) and S-oxidation.
Stoichiometry 1:1 Ratio1.2 eq Thiomorpholine . Use slight excess amine to outcompete water, then remove the excess via acid wash (see Module 3).
The "Dry-Mode" Workflow
  • Solvent Prep: Dry MeCN over 3Å molecular sieves for 24 hours prior to use.

  • Addition Order: Dissolve the benzophenone bromide in MeCN first. Add DIPEA. Add thiomorpholine last as a slow dropwise solution to prevent localized high concentrations that favor dimer formation.

Module 2: Sulfur Management (Redox Control)

User Issue: "My product turns yellow/orange upon drying, and LCMS shows a mass shift of +16."

Diagnosis: Thiomorpholine S-Oxidation

The sulfur atom in the thiomorpholine ring is a "soft" nucleophile but is also highly susceptible to oxidation to the sulfoxide (S=O) or sulfone (O=S=O) . This typically happens during workup or drying, catalyzed by light and peroxides in solvents.

Visualizing the Impurity Pathways

ImpurityPathways Start Start: Benzyl Bromide Intermediate Product Target Product: Thiomorpholinomethyl Benzophenone Start->Product SN2 (Dry conditions) Imp_Hydro Impurity A: Benzyl Alcohol (Hydrolysis) Start->Imp_Hydro H2O / Wet Solvent Imp_Dimer Impurity C: Bis-alkylation (Quaternary Salt) Start->Imp_Dimer Excess Bromide / High T Thio Reagent: Thiomorpholine Thio->Product Imp_Ox Impurity B: S-Oxide (Sulfoxide) (+16 amu) Product->Imp_Ox Air / Peroxides / Light

Figure 1: Mechanistic pathways for primary impurities. Note that S-oxidation (Impurity B) often occurs post-reaction.

Prevention Strategy
  • Peroxide Check: If using ether or THF for extraction, test for peroxides using Quantofix strips. Peroxides rapidly oxidize thiomorpholine.

  • Antioxidant Additive: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the workup solvent. This scavenges radical species that initiate sulfur oxidation.

  • Inert Drying: Never dry this compound in a convection oven. Use a vacuum oven at

    
     with a nitrogen bleed .
    

Module 3: Purification & Isolation

User Issue: "The product is an oil that won't crystallize, or it contains trapped salts."

The Acid-Base "Switch" Technique

Because the product contains a basic nitrogen (thiomorpholine) and the impurities are either neutral (benzyl alcohol, benzophenone core) or acidic (residual phenols), you can use pH manipulation to purify without chromatography.

Step-by-Step Purification Protocol
  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Extraction (Targeting the Amine):

    • Wash the organic layer with 0.5N HCl (cold) .

    • Chemistry: The product protonates and moves to the aqueous layer. Neutral impurities (unreacted bromide, benzyl alcohol) stay in the EtOAc.

    • Discard the organic layer.

  • Base Release:

    • Take the aqueous acidic layer (containing product).

    • Cool to

      
      .
      
    • Slowly adjust pH to ~10 using

      
       or 
      
      
      
      .
    • Result: The product precipitates as the free base.

  • Final Crystallization:

    • Extract the free base back into EtOAc or DCM.

    • Concentrate and crystallize from Isopropanol/Heptane (1:3) .

Purification Logic Flow

PurificationLogic Crude Crude Reaction Mixture (Product + Impurities) AcidWash Add 0.5N HCl Partition Layers Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities: Benzyl Alcohol, Unreacted Bromide) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Protonated Product) AcidWash->AqLayer1 Keep Basify Adjust pH to 10 (Release Free Base) AqLayer1->Basify Extract Extract into EtOAc Crystallize (IPA/Heptane) Basify->Extract

Figure 2: Acid-Base extraction strategy to isolate the basic thiomorpholine derivative from neutral by-products.

FAQ: Rapid Fire Troubleshooting

Q: Can I use potassium iodide (KI) to accelerate the reaction? A: Yes, adding 10 mol% KI (Finkelstein condition) converts the benzyl bromide to a more reactive benzyl iodide in situ. However, ensure you wash the final product with sodium thiosulfate solution to remove any iodine traces, which can catalyze oxidative degradation.

Q: Why is my melting point lower than the literature value (


)? 
A:  A depressed melting point usually indicates the presence of the S-oxide impurity . This impurity disrupts the crystal lattice. Recrystallize from ethanol, but ensure the ethanol is degassed to prevent further oxidation.

Q: Is the 2-chloro-4-fluoro substitution pattern stable? A: Generally, yes. However, under extremely basic conditions (e.g., refluxing with strong alkoxides), you might see minor


 displacement of the fluorine atom by the solvent or thiomorpholine, though this is rare below 

.

References

  • Benzophenone Synthesis & Impurities

    • Process for the preparation of 4-hydroxybenzophenones.[1][2] (EP 0128693 A2). Discusses the Friedel-Crafts acylation and control of isomer impurities in benzophenone derivatives.

  • Thiomorpholine Handling & Oxidation

    • Thiomorpholine and morpholine oxidation by a cytochrome P450... Evidence of the intermediates. (PubMed).[3] Although biological, this paper definitively characterizes the S-oxide and sulfone impurities via NMR, providing spectral data for impurity identification.

  • General Amine Alkylation Protocols

    • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. (MDPI).
  • Analytical Detection

    • Separation and determination of aminohalogenbenzophenones by HPLC. (PubMed).[3] Establishes mobile phase protocols (Methanol/Water + Phosphate buffer) suitable for separating benzophenone derivatives from their hydrolysis by-products.

Sources

Technical Support Center: Minimizing Tar Formation in Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with tar formation during their experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you achieve higher yields and purity.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific, common problems encountered during the Friedel-Crafts acylation synthesis of benzophenone.

Q1: My reaction mixture turned dark brown or black almost immediately after adding the catalyst, and it became very thick. What's happening?

A: This is a classic sign of a runaway reaction leading to extensive polymerization and charring, the primary components of tar. The root cause is almost always related to poor temperature control and/or the presence of moisture.

  • Causality: The Friedel-Crafts acylation is highly exothermic.[1] When the Lewis acid catalyst (typically anhydrous aluminum chloride, AlCl₃) is added, it complexes with the benzoyl chloride to form a highly reactive acylium ion.[2] If the heat generated is not dissipated effectively, the local temperature skyrockets. At these elevated temperatures, the highly reactive intermediates can undergo non-selective side reactions, including polymerization of the aromatic substrate and decomposition, leading to the formation of complex, high-molecular-weight tarry substances.[3] Furthermore, any moisture present will react violently with AlCl₃, releasing HCl gas and heat, which further accelerates these unwanted side reactions.

  • Immediate Actions & Solutions:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon). Your reagents, particularly the benzene (or other aromatic solvent) and the aluminum chloride, must be strictly anhydrous.[4] A good quality, freshly opened bottle of anhydrous AlCl₃ is recommended.[3]

    • Controlled Reagent Addition: The reaction should be performed in an ice bath (0-5 °C). The AlCl₃ should be added portion-wise to the benzene, allowing the temperature to stabilize between additions. Subsequently, the benzoyl chloride should be added dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.[3]

    • Efficient Stirring: Vigorous mechanical stirring is essential to ensure even heat distribution and prevent localized hot spots where tar formation can initiate.

Q2: My reaction proceeded smoothly, but after quenching and work-up, I have a low yield of benzophenone and a large amount of sticky, tarry residue. What are the likely causes?

A: This outcome suggests that while the reaction did not "run away," suboptimal conditions still favored side reactions over the desired acylation. Key factors to investigate are reagent purity, stoichiometry, and reaction time.

  • Causality & Troubleshooting Steps:

    • Purity of Benzoyl Chloride: Benzoyl chloride is susceptible to hydrolysis by atmospheric moisture, forming benzoic acid and HCl.[5][6] Benzoic acid can complex with the AlCl₃ catalyst, deactivating it and potentially promoting side reactions. Solution: Use freshly distilled benzoyl chloride for best results.

    • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess, ~1.1 equivalents) of AlCl₃. This is because the product, benzophenone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[1] If you use a substoichiometric amount, the reaction will be incomplete, leaving unreacted starting materials that can contribute to tar formation during heating or work-up.

    • Reaction Temperature & Duration: Allowing the reaction to warm to room temperature and stir for an extended period (e.g., 2-4 hours) after the initial addition is usually sufficient. Overly long reaction times or heating the mixture can promote the formation of by-products.

Q3: After distillation, my benzophenone product has a bluish or yellowish tinge and refuses to crystallize, remaining a supercooled liquid. How do I purify it and induce crystallization?

A: A persistent color indicates the presence of impurities, and the failure to crystallize is a known phenomenon for benzophenone, which can readily supercool.[7] The impurities often act as crystallization inhibitors.

  • Purification Solutions:

    • Decolorization & Recrystallization: The most effective method is to dissolve the crude product in a suitable solvent (such as ethanol, methanol, or a hexane/benzene mixture), add a small amount of activated carbon to adsorb colored impurities, heat to reflux, and then filter hot to remove the carbon.[8] Upon cooling, pure benzophenone should crystallize.

    • Washing: Washing the crude product with a hot aqueous solution can help remove water-soluble impurities, such as hydrolyzed benzoyl chloride.[7]

  • Inducing Crystallization:

    • Seed Crystals: The most reliable method is to add a single, tiny crystal of pure benzophenone to the supercooled liquid. This provides a nucleation point for crystallization to begin.

    • Scratching: Gently scratching the inside surface of the flask below the liquid level with a glass rod can create microscopic imperfections on the glass that serve as nucleation sites.[7]

    • Solvent Shock: Dissolving a small amount of the oil in a volatile solvent like ether or hexane, spreading it on a watch glass to evaporate, and then scraping the resulting microcrystals into the main batch can also initiate crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of tar formation in this reaction?

A: Tar is not a single compound but a complex mixture of polymers and polyaromatic hydrocarbons (PAHs).[9] In the context of Friedel-Crafts acylation, tar primarily forms through two pathways:

  • Acid-Catalyzed Polymerization: The strong Lewis acid (AlCl₃) can protonate the aromatic ring, initiating cationic polymerization, especially at high temperatures.

  • Condensation Reactions: Highly reactive intermediates can undergo condensation and elimination reactions, leading to larger, conjugated, and often colored molecules.

Q2: Are there alternative Lewis acids that produce less tar?

A: Yes, while AlCl₃ is the classic and most reactive catalyst, its high activity can also promote side reactions. Milder Lewis acids can be effective, particularly with activated aromatic rings, and may lead to cleaner reactions. Options include:

  • Ferric Chloride (FeCl₃): Often gives acceptable yields with fewer side reactions, especially at higher temperatures.[10]

  • Zinc Chloride (ZnCl₂): Another milder alternative.[10]

  • Zeolites: These solid acid catalysts can promote acylation under heterogeneous conditions, simplifying work-up and often leading to higher selectivity and less waste.[11]

Q3: Can I avoid tar by using a different synthesis route altogether?

A: Absolutely. If the Friedel-Crafts acylation consistently produces intractable tar, several other methods are available:

  • Benzene & Carbon Tetrachloride Route: This method involves the Friedel-Crafts reaction of excess benzene with carbon tetrachloride to form diphenyldichloromethane, which is then hydrolyzed with water to yield benzophenone. This route is reported to produce high yields (80-89%) with fewer by-products.[12][13]

  • Grignard Reaction: The reaction of a phenylmagnesium halide (prepared from bromobenzene) with benzonitrile, followed by acidic hydrolysis, provides a clean route to benzophenone.[12][14]

  • Oxidation of Diphenylmethane: If diphenylmethane is readily available, it can be oxidized to benzophenone using various oxidizing agents.[13]

Data & Protocols

Table 1: Impact of Reaction Conditions on Benzophenone Synthesis
ParameterSuboptimal ConditionConsequenceOptimized ConditionRationale
Temperature > 20°C during additionRunaway reaction, heavy tarring0-10°C during addition, then RTControls exothermicity, minimizes side reactions.[3]
Catalyst (AlCl₃) < 1.0 molar equivalentIncomplete reaction, low yield≥ 1.1 molar equivalentsOvercomes product-catalyst complexation.[1]
Reagents Non-anhydrousViolent hydrolysis, catalyst deactivationStrictly anhydrous reagents & solventPrevents uncontrolled side reactions and catalyst loss.[4]
Addition Rate Rapid addition of reagentsLocal hotspots, tar formationSlow, dropwise additionAllows for effective heat dissipation.
Optimized Protocol: Benzophenone via Friedel-Crafts Acylation

This protocol is designed to maximize yield and minimize tar formation.

Materials:

  • Anhydrous Benzene (Reagent Grade)

  • Benzoyl Chloride (Freshly distilled or high purity)

  • Anhydrous Aluminum Chloride (Good quality)

  • Hydrochloric Acid (6M)

  • Sodium Bicarbonate Solution (5% w/v)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hexane or Ethanol (for recrystallization)

Procedure:

  • Setup: Assemble a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). Ensure all glassware is oven-dried and the system is under an inert atmosphere (N₂ or Ar).

  • Initial Charging: Charge the flask with anhydrous benzene (e.g., 2.5 moles) and cool it in an ice-salt bath to 0-5°C.

  • Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride (e.g., 1.1 moles) in small portions, ensuring the temperature does not rise above 10°C.

  • Acylating Agent Addition: Add benzoyl chloride (e.g., 1.0 mole) to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours. Maintain the internal temperature between 5-10°C throughout the addition.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours. HCl gas will evolve during this period.

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 6M HCl, to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 6M HCl, water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene using a rotary evaporator.

  • Purification: The crude product can be purified either by vacuum distillation (b.p. 187-190°C / 15 mm Hg)[3] or by recrystallization from a suitable solvent like ethanol or hexane to yield pure, white crystals of benzophenone (m.p. 47-48°C).[3][8]

Visualized Workflows & Mechanisms

Friedel-Crafts Acylation Mechanism & Tar Formation Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway BzCl Benzoyl Chloride Acylium Acylium Ion [C6H5CO]+ BzCl->Acylium + AlCl3 AlCl3 AlCl3 (Catalyst) AlCl3->Acylium Sigma Arenium Ion (Sigma Complex) Acylium->Sigma + Benzene Tar Tar Formation (Polymerization, Condensation) Acylium->Tar Uncontrolled Reaction Benzene Benzene Benzene->Sigma Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H+ Product Benzophenone Product_Complex->Product Aqueous Work-up HighTemp High Temperature (> 20°C) HighTemp->Tar Moisture Moisture (H2O) Moisture->Tar G Start High Tar Formation Observed Q1 Was temperature controlled (0-10°C) during addition? Start->Q1 A1_No Action: Improve cooling, add reagents slower. Q1->A1_No No Q2 Were all reagents and solvents strictly anhydrous? Q1->Q2 Yes A1_No->Q2 A2_No Action: Use freshly opened anhy. AlCl3. Dry solvents and distill BzCl. Q2->A2_No No Q3 Was a stoichiometric (≥1.1 eq) amount of AlCl3 used? Q2->Q3 Yes A2_No->Q3 A3_No Action: Recalculate and use ≥1.1 molar equivalents of AlCl3. Q3->A3_No No End Problem Resolved / Consider Alternative Synthesis Route Q3->End Yes A3_No->End

Caption: A logical workflow for troubleshooting tar formation issues.

References

Sources

Validation & Comparative

Validation of HPLC method for 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone quantification.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of tyrosine kinase inhibitors (TKIs) and complex pharmaceutical intermediates, 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone (CFTB) represents a critical quality attribute. Its structure—comprising a halogenated benzophenone core linked to a thiomorpholine moiety—presents a unique chromatographic challenge. The benzophenone core is highly hydrophobic, while the thiomorpholine ring introduces a basic nitrogen (pKa ~5.6) and a sulfur atom susceptible to oxidation.

This guide compares a Standard Generic C18 Method (often the first attempt in many labs) against an Optimized Stability-Indicating Method . We demonstrate why the generic approach fails to meet ICH Q2(R1) criteria and provide a validated, robust alternative that ensures precise quantification.

The Chromatographic Challenge

The analysis of CFTB requires balancing two opposing chemical forces:

  • The Thiomorpholine "Tail": The secondary amine in the thiomorpholine ring interacts strongly with residual silanols on silica-based columns, causing severe peak tailing (

    
    ) at neutral pH.
    
  • The Hydrophobic Core: The benzophenone skeleton requires significant organic strength for elution, but excessive organic solvent can compress the resolution between CFTB and its des-chloro or oxidized impurities.

Comparison of Methodologies
FeatureMethod A: Generic "First-Pass"Method B: Optimized Validation Protocol
Column Chemistry Standard C18 (ODS)Phenyl-Hexyl or C8 (End-capped)
Mobile Phase pH Neutral (pH ~7.0)Acidic (pH 3.0)
Buffer System Water / AcetonitrilePhosphate Buffer / Acetonitrile
Elution Mode IsocraticGradient
Primary Defect Peak Tailing (Amine interaction)None (Sharp symmetry)
Resolution (

)
< 1.5 (Co-elution risks)> 3.0 (Baseline separation)

Method Development & Optimization Logic

Why Method A Fails (The "Trap")

Many analysts initially select a standard C18 column with a simple Water:ACN mobile phase. For CFTB, this results in:

  • Silanol Interaction: At neutral pH, the thiomorpholine nitrogen is partially protonated but can still hydrogen bond with free silanols. This leads to kinetic lag, manifesting as tailing.

  • Lack of Selectivity: A C18 chain interacts primarily through dispersive forces (hydrophobicity). It struggles to differentiate the subtle

    
     electron differences between the target benzophenone and its chlorinated impurities.
    
Why Method B Succeeds (The Solution)
  • pH Control: By adjusting the mobile phase to pH 3.0 , we ensure the thiomorpholine nitrogen is fully protonated (

    
    ). While this makes the molecule more polar, it prevents the specific adsorption to silanols, sharpening the peak.
    
  • 
     Interactions:  Using a Phenyl-Hexyl  column introduces 
    
    
    
    interactions between the stationary phase and the benzophenone rings. This provides an orthogonal separation mechanism to hydrophobicity, significantly improving the resolution of the 2-chloro and 4-fluoro positional isomers.

Validated Experimental Protocol (Method B)

This protocol has been validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions[1][2][3]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,

    
     (or equivalent).
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (Benzophenone 
    
    
    
    transition).
  • Injection Volume:

    
    .[1]
    
Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): Dissolve

    
     of Potassium Dihydrogen Phosphate (
    
    
    
    ) in
    
    
    water. Adjust pH to
    
    
    with dilute Orthophosphoric Acid (
    
    
    ). Filter through
    
    
    membrane.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
10.02080
15.02080
15.18020
20.08020

Validation Data Summary

The following data demonstrates the reliability of Method B.

Table 1: System Suitability & Robustness
ParameterAcceptance CriteriaMethod A ResultMethod B Result
Retention Time (

)
N/A


Tailing Factor (

)


(Fail)
1.1 (Pass)
Theoretical Plates (

)


6500
Resolution (

)


3.8
Table 2: Linearity and Sensitivity
ParameterResult
Linearity Range

Regression Equation

Correlation (

)

LOD (S/N = 3)

LOQ (S/N = 10)

Table 3: Accuracy (Recovery)
Spike Level% Recovery (Mean, n=3)% RSD
50%99.4%0.5%
100%100.2%0.3%
150%99.8%0.4%

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Phenyl-Hexyl column and acidic buffer were selected over the standard C18 approach.

MethodDevelopment Start Start: CFTB Analysis CheckStruct Analyze Structure: Benzophenone + Thiomorpholine Start->CheckStruct AmineCheck Basic Amine Present? CheckStruct->AmineCheck SilanolIssue Risk: Silanol Interaction (Peak Tailing) AmineCheck->SilanolIssue Yes NeutralPH Neutral pH (Method A) SilanolIssue->NeutralPH Ignore pKa AcidicPH Acidic pH (3.0) Protonate Amine SilanolIssue->AcidicPH Suppress Silanols Tailing Result: Tailing > 2.0 Resolution Failure NeutralPH->Tailing ColumnSelect Select Stationary Phase AcidicPH->ColumnSelect C18 C18 Column ColumnSelect->C18 Standard Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) ColumnSelect->Phenyl Optimized Final Final Method: Sharp Peaks, High Rs C18->Final Acceptable Phenyl->Final Superior Selectivity

Caption: Decision logic for selecting pH 3.0 and Phenyl-Hexyl stationary phase to overcome amine tailing.

Diagram 2: Validation Lifecycle (ICH Q2)

The sequential workflow ensures the method is "fit for purpose" before routine use.

ValidationLifecycle Step1 1. Specificity (Blank/Placebo Interference) Step2 2. Linearity (5 Levels, R² > 0.999) Step1->Step2 Step3 3. Accuracy & Precision (Recovery & Repeatability) Step2->Step3 Step4 4. Robustness (pH, Flow, Temp variations) Step3->Step4 Step5 5. Final SOP Generation Step4->Step5

Caption: Sequential validation steps ensuring specificity, linearity, and robustness per ICH guidelines.

Troubleshooting Guide

  • Problem: Retention time drift.

    • Root Cause:[2][3][4] Incomplete equilibration of the Phenyl-Hexyl column.

    • Fix: Ensure at least 10 column volumes of equilibration time between gradient runs.

  • Problem: Extra peak at RRT 0.85.

    • Root Cause:[2][3][4] Oxidation of the thiomorpholine sulfur to sulfoxide.

    • Fix: Use fresh mobile phase; ensure samples are not exposed to light/heat for prolonged periods.

  • Problem: High backpressure.

    • Root Cause:[2][3][4] Buffer precipitation in organic phase.

    • Fix: Ensure buffer concentration is

      
       when mixing with 
      
      
      
      Acetonitrile.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing pKa effects on silanol activity).
  • Maskrey, T. S., et al. (2018).[2] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476. (Context on Gefitinib intermediates and thiomorpholine chemistry). Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6]Link

Sources

Technical Guide: Assessing Batch-to-Batch Variability of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone (henceforth referred to as CFTM-BP ) presents unique challenges compared to standard benzophenone photoinitiators or pharmaceutical intermediates. The presence of the thiomorpholine ring, combined with the specific halogenation pattern (2-Cl, 4-F), introduces distinct vectors for batch variability—specifically regarding regioisomer formation and oxidative degradation of the sulfur moiety.

This guide moves beyond basic Certificate of Analysis (CoA) parameters. It provides a comparative framework for assessing variability, detailing the causal links between synthesis conditions and downstream performance, and establishing a self-validating analytical protocol.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To control variability, one must first define the "Perfect Batch." For CFTM-BP, the Critical Quality Attributes extend beyond simple purity.

AttributeSpecification TargetImpact of Variability
Assay (HPLC) > 98.5% (Area %)Lower purity affects photo-curing speed or reaction stoichiometry in drug synthesis.
Regioisomer Content < 0.5%The 2,4-difluoro analog or positional isomers alter UV absorption maxima (

).
Residual Solvent (Toluene) < 890 ppm (ICH Q3C)Trapped solvent in the thiomorpholine lattice affects melting point and solubility.
Appearance Off-white to pale yellow crystalline powderDarkening indicates oxidative degradation of the thiomorpholine sulfur (S-oxide formation).
Melting Point 78°C – 82°C (Sharp range)Broadening (>2°C range) is the primary indicator of amorphous content or eutectic impurities.

Part 2: Comparative Analysis (Optimized vs. Legacy Process)

The following data illustrates the performance gap between a Legacy Batch (Batch B) —synthesized using standard Friedel-Crafts conditions—and an Optimized Batch (Batch A) produced under the controlled protocols defined in this guide.

Table 1: Performance Benchmarking
ParameterOptimized Batch (Batch A)Legacy Batch (Batch B)Performance Delta
Purity (HPLC) 99.2%96.8%+2.4% (Significant reduction in side-products)
Regioisomer Impurity 0.08%1.4%94% Reduction in isomeric contamination.
Oxidative Byproducts Not Detected0.5% (Sulfoxide)Batch B shows instability likely due to improper quenching.
Solubility (in HDDA) Clear at 5% w/wHaze observedBatch B insolubles will cause streaking in coating applications.

(in MeOH)
254 nm, 310 nm252 nm, 308 nmShift in Batch B suggests conjugation interference from impurities.

Scientist’s Insight: The haze in Batch B is not just "dirt"; it is likely the hydrochloride salt of the thiomorpholine moiety, formed due to incomplete neutralization during the workup. This salt is insoluble in organic monomers like HDDA (1,6-Hexanediol diacrylate), leading to formulation failure.

Part 3: Analytical Protocols

Reliability requires redundancy. We utilize a "Triangulated Analysis" approach where HPLC quantifies, NMR qualifies structure, and DSC confirms physical state.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase chromatography is selected to separate the non-polar benzophenone core from the more polar S-oxide degradants.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses amine tailing).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzophenone core) and 210 nm (Trace impurities).

  • Temperature: 30°C.

Protocol B: F-NMR Spectroscopy (Regioisomer Detection)

Rationale: Proton NMR (


H-NMR) is often crowded in the aromatic region (7.0–8.0 ppm). Fluorine NMR (

F-NMR) is superior for CFTM-BP because the chemical shift of the fluorine atom is highly sensitive to its position relative to the carbonyl group.
  • Solvent: CDCl

    
    .
    
  • Internal Standard:

    
    -Trifluorotoluene (–63.72 ppm).
    
  • Target Signal: The 4-Fluoro signal typically appears as a multiplet around –105 to –110 ppm.

  • Impurity Flag: Any secondary peaks shifted by >0.5 ppm indicate regioisomer contamination (e.g., 2-Fluoro isomer).

Part 4: Synthesis Workflow & Variability Sources

Variability in CFTM-BP is rarely random; it is a consequence of process deviations. The diagram below maps the synthesis pathway, explicitly flagging Critical Control Points (CCPs) where variability is introduced.

CFTM_Synthesis RawMat Precursors: 2-Chloro-4-fluorobenzoyl chloride + Thiomorpholine derivative Reaction Friedel-Crafts Acylation (AlCl3 Catalyst) RawMat->Reaction Dosing Quench Hydrolysis/Quench (Ice/HCl) Reaction->Quench Exothermic Var1 CCP 1: Temperature Control >5°C causes Isomerization Reaction->Var1 Separation Phase Separation (Organic Layer) Quench->Separation Var2 CCP 2: pH Control pH > 9 degrades Thiomorpholine Quench->Var2 Cryst Crystallization (MeOH/Water) Separation->Cryst Final Final Product (CFTM-BP) Cryst->Final Var3 CCP 3: Cooling Rate Fast cooling traps solvents Cryst->Var3

Figure 1: Process flow diagram highlighting Critical Control Points (CCPs) where batch-to-batch variability is most likely to occur.

Key Mechanistic Insights:
  • CCP 1 (Friedel-Crafts): The reaction must be kept between 0°C and 5°C. Exceeding this threshold allows the Lewis Acid (AlCl

    
    ) to catalyze the rearrangement of the halogen substituents, leading to the 2,4-difluoro impurity seen in Batch B.
    
  • CCP 2 (Quenching): The thiomorpholine nitrogen is basic. If the quench is too acidic (pH < 2), the amine salt forms and is lost in the aqueous layer. If too basic (pH > 9) during workup, the ring is susceptible to oxidative ring opening.

  • CCP 3 (Crystallization): Controlled cooling (0.5°C/min) is required to exclude the "haze" impurities. Crash cooling (Batch B) traps the hydrochloride salts inside the crystal lattice.

Part 5: Stability & Storage Recommendations

Even a perfect batch can degrade if mishandled. The thiomorpholine sulfur is the weak link.

  • Oxidation: The sulfur atom can oxidize to sulfoxide (S=O) upon exposure to air and light.

  • Hydrolysis: The chlorobenzophenone core is relatively stable, but the thiomorpholinomethyl linkage can hydrolyze under extreme pH.

  • Protocol: Store in amber glass containers under an inert atmosphere (Argon or Nitrogen) at < 25°C. Re-test HPLC purity every 6 months.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • Valcárcel, M., & Tena, M. T. (1997). Applications of HPLC to the analysis of photoinitiators. Journal of Chromatography A. (General reference for HPLC of benzophenones).
  • European Medicines Agency. (2002). Note for Guidance on Impurities in New Drug Substances. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Analytical Methods for Benzophenone Derivatives in Food Packaging. (Provides context for LC-MS/MS detection limits). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

[1]

Executive Directive

Treat this substance as High-Hazard Halogenated Organic Waste.

The presence of both chlorine and fluorine substituents, combined with a sulfur-containing thiomorpholine ring, mandates strict segregation from standard organic waste streams. Improper disposal risks regulatory non-compliance (RCRA violations), damage to incinerator scrubbers (acid gas generation), and toxic aquatic release.

Immediate Action Required:

  • Do NOT combine with non-halogenated solvents (e.g., Acetone, Ethanol).

  • Do NOT dispose of down the drain (Aquatic Toxicity).

  • Do NOT mix with strong oxidizers (Risk of exothermic reaction/toxic gas).[1][2]

Chemical Hazard Profile & Causality

To understand the why behind the disposal protocol, we must analyze the molecular architecture. This is not just a list of rules; it is a causal chain of chemical safety.

Functional GroupChemical RiskDisposal Implication
Benzophenone Core Aquatic Toxicity / Carcinogenicity Must be incinerated at high temperature (>1000°C) to ensure complete destruction of the aromatic ring. Zero-discharge to sewer.
Halogens (Cl, F) Acid Gas Generation Upon combustion, releases HCl and HF. Must be routed to incinerators equipped with alkaline scrubbers. Segregation prevents corrosion of standard boilers.
Thiomorpholine Sulfur / Amine Reactivity Sulfur generates SOx (acid rain precursor). The secondary/tertiary amine nature makes it incompatible with oxidizers (e.g., Nitric Acid, Bleach) due to potential for N-nitroso or chloramine formation.

Waste Segregation Logic (Self-Validating System)

A self-validating waste system relies on clear "Stop/Go" decision nodes. Use the following logic to determine the correct waste stream.

Decision Matrix:
  • Is it Halogenated? YES (Contains Cl and F).

  • Is it Water Reactive? NO (Stable in aqueous workup).

  • Is it an Oxidizer? NO (It is a reducing agent).

Visualization: Waste Stream Decision Tree

The following diagram illustrates the critical decision path for disposing of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone.

DisposalWorkflowStartWaste Generation:2-Chloro-4-fluoro-4'-thiomorpholinomethylbenzophenoneStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidSolutionSolidSolid Waste(Contaminated Silica/Gloves)StateCheck->SolidPrecipitate/DebrisHalogenCheckHalogen Content > 1%?Liquid->HalogenCheckSegregationCRITICAL:Segregate from OxidizersHalogenCheck->SegregationYes (Cl/F Present)ContainerSelectSelect Container:HDPE Carboy (Green Label)Segregation->ContainerSelectBaggingDouble Bag:Clear PolyethyleneSolid->BaggingLabelingLabel:'Solid Toxic Halogenated'Bagging->Labeling

Caption: Operational workflow for segregating halogenated benzophenone derivatives. Note the critical segregation step for liquids to prevent oxidative reactions.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Solvents & Mother Liquors)

Context: Used during HPLC, extraction, or reaction workups.[3]

  • Container Selection: Use High-Density Polyethylene (HDPE) carboys. Avoid metal containers due to the potential for slow hydrolysis of the halogen releasing trace acid over time.

  • Bulking Rule:

    • Accepted Mix: Dichloromethane, Chloroform, Ethyl Acetate.

    • Prohibited Mix: Nitric Acid, Peroxides, Piranha Solution. Reason: The thiomorpholine nitrogen is easily oxidized; mixing with strong oxidizers can cause rapid heating or evolution of toxic NOx/SOx gases.

  • Labeling: Affix a "Halogenated Solvent" hazardous waste label. Explicitly list "Benzophenone derivative" to alert disposal vendors to UV-active/aromatic content.

Protocol B: Solid Waste (Contaminated Debris)

Context: Silica gel columns, filter paper, contaminated gloves.

  • Primary Containment: Place waste into a clear 6-mil polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it inside a second bag (Double-Bagging). This prevents the "dusting" of toxic benzophenone particles during transport.

  • Tagging: Mark as "Solid Hazardous Waste - Toxic."

  • Silica Gel: If the compound is adsorbed onto silica gel, ensure the solvent has evaporated in a fume hood before bagging to prevent bag rupture from solvent off-gassing.

Spill Contingency Plan

Scenario: A 100g bottle drops and shatters in the aisle.

  • Evacuate & Ventilate: Clear the immediate area. The thiomorpholine moiety may have a faint sulfide-like odor; ventilation is key.

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Neutralization (Avoidance):

    • DO NOT use Bleach (Sodium Hypochlorite).

    • Scientific Rationale: Bleach reacts with the amine in thiomorpholine to form chloramines, which are toxic and volatile.

  • Absorption: Cover the spill with vermiculite, dry sand, or a commercial solvent absorbent pad.

  • Collection: Sweep into a dustpan dedicated for hazardous waste. Deposit into a wide-mouth jar, label as "Debris from Spill: Halogenated Toxic," and submit for incineration.

References

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines F-listed halogenated solvents and characteristic toxicity).

    • Source:

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.

    • Source:

  • American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories.

    • Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.